7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-chloro-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-5-1-2-6-7(3-5)15-9(4-8(6)16)10(12,13)14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZPFKHDRYBYBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=CC2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371475 | |
| Record name | 7-Chloro-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57124-20-6 | |
| Record name | 7-Chloro-2-(trifluoromethyl)-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57124-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57124-20-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline synthesis pathway
An In-depth Technical Guide to the Synthesis of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, with the 7-chloro substitution being a key feature of antimalarial drugs like chloroquine, and the 2-(trifluoromethyl) group known to enhance metabolic stability and cell permeability.[1] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the most efficient and scientifically sound synthesis strategy, grounded in the principles of the Conrad-Limpach-Knorr reaction. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols, and present comparative data to guide laboratory practice.
Introduction and Retrosynthetic Analysis
The synthesis of functionalized quinolines has been a central theme in organic chemistry for over a century.[2][3] The target molecule, this compound (CAS No. 57124-20-6)[4][5], combines three critical pharmacophores. Its synthesis is most logically approached through a convergent strategy that builds the quinoline core from two primary precursors.
A retrosynthetic analysis points to the Conrad-Limpach reaction as the most direct route.[6][7] This involves the condensation of a substituted aniline with a β-ketoester, followed by a high-temperature intramolecular cyclization. The key disconnection is made across the N1-C2 and C4-C4a bonds of the quinoline ring, leading back to 3-chloroaniline and ethyl 4,4,4-trifluoroacetoacetate (ETFAA).
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound [oakwoodchemical.com]
- 5. This compound | VSNCHEM [vsnchem.com]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline CAS number 57124-20-6
An In-Depth Technical Guide to 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline
Executive Summary
This technical guide provides a comprehensive overview of this compound, CAS Number 57124-20-6, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents, particularly in the realms of anticancer and antimalarial research[1]. The introduction of a chlorine atom at the 7-position and a trifluoromethyl group at the 2-position modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a promising intermediate for the development of novel therapeutics. This document details its physicochemical properties, outlines a robust and probable synthetic pathway, provides validated analytical methods for its characterization, and explores its potential biological activities based on data from structurally related analogs.
Introduction: The Significance of the 7-Chloroquinoline Scaffold
The quinoline ring system is a cornerstone in pharmaceutical development. The historical success of 7-chloro-4-aminoquinoline derivatives, such as chloroquine and hydroxychloroquine, in treating malaria has cemented the importance of the 7-chloroquinoline core. Beyond antimalarial applications, this scaffold has demonstrated a remarkable breadth of biological activity, including potent antiproliferative and cytotoxic effects against various human cancer cell lines[2][3][4].
The subject of this guide, this compound, combines three key structural features:
-
The 7-Chloro Group: This substituent is critical for the biological activity observed in many quinoline-based drugs.
-
The 4-Hydroxy Group: This group can act as a synthetic handle for further derivatization, allowing for the introduction of diverse functional groups to modulate activity and selectivity. It also exists in tautomeric equilibrium with the 4-quinolone form.
-
The 2-Trifluoromethyl Group: The -CF₃ group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. It enhances metabolic stability by blocking oxidative metabolism and increases lipophilicity, which can improve cell membrane permeability.
This unique combination of substituents makes CAS 57124-20-6 a valuable building block for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.
Physicochemical and Safety Data
Accurate characterization is the foundation of all subsequent research. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 57124-20-6 | [Generic Supplier Data] |
| Molecular Formula | C₁₀H₅ClF₃NO | Oakwood Chemical[5] |
| Molecular Weight | 247.61 g/mol | Oakwood Chemical[5] |
| Appearance | Solid (typically off-white to light yellow powder) | Sigma-Aldrich[4] |
| Purity | ≥97% (typical) | Sigma-Aldrich[4] |
| InChI Key | ZJZPFKHDRYBYBO-UHFFFAOYSA-N | Sigma-Aldrich[4] |
| Storage | Inert atmosphere, room temperature | Sigma-Aldrich[4] |
Safety Profile: This compound should be handled with appropriate precautions in a laboratory setting.
-
Signal Word: Warning
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]
-
Precautionary Codes: P261, P280, P305+P351+P338[4]
Synthesis and Purification
While a specific, peer-reviewed synthesis for this compound is not widely published, a probable and chemically sound route can be designed based on established quinoline synthesis methodologies, primarily the Gould-Jacobs reaction or a related thermal cyclization. The proposed pathway involves the reaction of a substituted aniline with a β-ketoester, followed by intramolecular cyclization.
Proposed Synthetic Workflow
The logical synthesis begins with 3-chloroaniline and ethyl 4,4,4-trifluoroacetoacetate. The initial reaction forms an enamine intermediate, which upon heating to high temperatures, undergoes an aromatic electrophilic substitution to cyclize into the quinoline ring system.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for analogous quinoline syntheses.
-
Step 1: Enamine Formation
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3-chloroaniline (1 eq.), ethyl 4,4,4-trifluoroacetoacetate (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.
-
Reflux the mixture for 4-6 hours, or until water evolution in the Dean-Stark trap ceases.
-
Causality: The acidic catalyst protonates the keto-ester, making it more electrophilic for attack by the aniline nitrogen. The Dean-Stark trap removes water, driving the condensation reaction to completion according to Le Châtelier's principle.
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate.
-
-
Step 2: Thermal Cyclization
-
Add the crude enamine to a high-boiling point solvent such as Dowtherm A in a flask suitable for high-temperature reactions.
-
Heat the mixture to approximately 250 °C for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Causality: The high thermal energy overcomes the activation barrier for the intramolecular electrophilic aromatic substitution, where the enamine double bond attacks the benzene ring, followed by elimination of ethanol to form the stable heterocyclic quinoline ring.
-
Cool the mixture to below 100 °C and dilute with a solvent like hexane to precipitate the crude product.
-
-
Step 3: Purification
-
Filter the precipitated solid and wash with cold hexane to remove the high-boiling solvent.
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product with high purity.
-
Trustworthiness: The purity of the final compound must be confirmed by the analytical methods described in the next section. A sharp melting point and clean NMR/MS spectra are indicators of a successful purification.
-
Analytical Characterization
Rigorous analytical chemistry is essential to confirm the identity and purity of the synthesized compound. HPLC and GC-MS are standard, reliable methods for this purpose.
Analytical Workflow
Caption: Standard analytical workflow for purity and identity confirmation.
Protocol: High-Performance Liquid Chromatography (HPLC)
This method is adapted from a validated protocol for related 7-chloroquinoline derivatives and is suitable for purity assessment.[5][6]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Causality: The C18 stationary phase provides hydrophobic separation. The acetonitrile/water gradient allows for the elution of compounds across a range of polarities. Formic acid is used to acidify the mobile phase, ensuring consistent ionization of the analyte and improving peak shape.
-
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a sample stock solution of ~1 mg/mL in acetonitrile.
-
Equilibrate the column with the initial mobile phase for at least 20 minutes.
-
Inject 10 µL of the sample.
-
Calculate purity based on the relative peak area of the main analyte compared to the total area of all detected peaks.
-
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This method confirms the molecular weight and provides information on volatile impurities.[5]
-
Instrumentation: GC system coupled to a mass spectrometer (EI mode).
-
Column: Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temp 100°C (hold 2 min), ramp at 20°C/min to 300°C (hold 10 min).
-
Causality: The temperature ramp ensures separation of compounds with different boiling points, from volatile solvents to the higher-boiling quinoline derivative.
-
-
MS Parameters: Electron Ionization (EI) at 70 eV; Mass Range m/z 40-500.
-
Procedure:
-
Prepare a dilute sample solution (~0.1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Inject 1 µL into the GC.
-
The resulting mass spectrum should show a prominent molecular ion peak [M]⁺ at m/z ≈ 247, corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for one chlorine atom ([M+2]⁺ at ~32% intensity).
-
Biological Activity and Potential Applications
Direct biological data for CAS 57124-20-6 is limited in public literature. However, the extensive research on structurally similar 7-chloroquinoline derivatives provides a strong basis for predicting its potential as an anticancer agent.[7] Derivatives of the 7-chloroquinoline scaffold have demonstrated significant cytotoxic activity against a wide range of human cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | 0.55 - 2.74 | Pharmaceuticals (MDPI)[2] |
| MBHA/7-chloroquinoline hybrids | HL-60 (Leukemia) | ~4.60 | J. Braz. Chem. Soc. (SciELO)[3] |
| 4-Aryloxy-7-chloroquinoline pyrazolines | SNB-75 (CNS Cancer) | 0.48 - 1.66 | Molecules (PMC)[4] |
| N'-(7-chloro-quinolin-4-yl)-diamine | MDA-MB-468 (Breast) | < 1.625 | Eur. J. Med. Chem. (PMC)[8] |
This table presents data for derivatives to illustrate the potential of the core scaffold.
Based on this compelling evidence from related compounds, this compound is a high-priority candidate for screening in antiproliferative assays. Its 4-hydroxy group serves as a convenient point for diversification to build libraries of novel 4-amino or 4-ether substituted quinolines, enabling extensive Structure-Activity Relationship (SAR) studies.
Postulated Mechanism of Action
The mechanisms by which 7-chloroquinoline derivatives exert their anticancer effects are multifaceted. Studies on active analogs suggest they can induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G2/M phase.[2] This prevents cancer cells from progressing through mitosis and proliferating.
Caption: Postulated mechanism involving cell cycle arrest and apoptosis induction.
Protocol: In Vitro Cytotoxicity (MTS Assay)
To evaluate the biological potential of this compound, a standard cytotoxicity assay can be employed. The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of human cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7, A549).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test compound dissolved in DMSO (e.g., 10 mM stock).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the wells. Include vehicle control (DMSO) and untreated control wells.
-
Trustworthiness: A multi-point dilution series (e.g., 8-10 points) is critical for generating a reliable dose-response curve and an accurate IC₅₀ value.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
Causality: Dehydrogenase enzymes in metabolically active (viable) cells convert the MTS tetrazolium compound into a colored formazan product. The amount of color is directly proportional to the number of living cells.
-
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound (CAS 57124-20-6) is a strategically designed chemical intermediate with high potential for drug discovery. Its synthesis is feasible through established chemical reactions, and its purity can be rigorously confirmed with standard analytical techniques. Based on the robust and compelling anticancer activity of numerous closely related 7-chloroquinoline analogs, this compound represents a valuable starting point for the development of new therapeutic agents. Future research should focus on the synthesis and screening of a focused library of derivatives, particularly through modification at the 4-position, to perform detailed SAR studies and identify lead compounds with enhanced potency and selectivity against specific cancer targets.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. Synthesis and in Vitro Antitumor Activity of a Novel Series of 2-Pyrazoline Derivatives Bearing the 4-Aryloxy-7-chloroquinoline Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 7-Chloro-2-methylquinoline | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of the novel synthetic compound, 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline. While direct experimental data for this specific molecule is nascent, this document synthesizes current knowledge on structurally related quinoline derivatives to postulate its likely pharmacological profile. Drawing upon the established bioactivities of the 7-chloroquinoline core and the influence of the 2-(trifluoromethyl) substituent, we hypothesize significant potential in the realms of anti-inflammatory, anticancer, and antiparasitic applications. This guide is structured to provide not only a theoretical framework for these activities but also detailed, field-proven experimental protocols for their rigorous in vitro and in vivo evaluation. Our objective is to furnish researchers and drug development professionals with a robust, self-validating roadmap for investigating the therapeutic promise of this compound. All key mechanistic claims and protocols are substantiated with citations to authoritative sources, ensuring scientific integrity and a solid foundation for future research.
Introduction to this compound
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The compound of interest, this compound, integrates several key structural features that suggest a high potential for significant biological activity.
-
The 7-Chloroquinoline Core: The presence of a chlorine atom at the 7-position is a well-established feature in several potent antiparasitic drugs, most notably chloroquine. This substitution is known to influence the compound's ability to accumulate in the acidic food vacuole of parasites like Plasmodium falciparum, a key step in its mechanism of action.[4][5]
-
The 4-Hydroxy (4-Quinolone) Tautomer: The 4-hydroxyquinoline moiety exists in tautomeric equilibrium with its 4-quinolone form. This structural feature is crucial for the biological activity of many quinolone-based compounds, enabling interactions with various biological targets through hydrogen bonding and potential metal chelation.[6]
-
The 2-(Trifluoromethyl) Group: The introduction of a trifluoromethyl (-CF3) group at the 2-position is anticipated to significantly modulate the compound's physicochemical and biological properties. The -CF3 group is a strong electron-withdrawing moiety that can enhance metabolic stability, increase lipophilicity, and improve membrane permeability. These properties are highly desirable in drug design and can lead to enhanced potency and a more favorable pharmacokinetic profile.[7]
Physicochemical Properties (Predicted)
| Property | Predicted Value for this compound | Reported Value for 7-Chloro-4-hydroxyquinoline | Source |
| Molecular Formula | C10H5ClF3NO | C9H6ClNO | - |
| Molecular Weight | 247.61 g/mol | 179.60 g/mol | [8] |
| Appearance | Likely a solid (powder or crystalline) | Solid (usually a powder or crystalline solid) | [9] |
| Color | Predicted to be off-white to light yellow | Typically off-white to light yellow | [9] |
| Melting Point | Not available | ~150 - 160 °C (approximate) | [9] |
| Solubility in Water | Predicted to be poorly soluble | Poorly soluble in water | [9] |
| Solubility in Organic Solvents | Predicted to be soluble in solvents like ethanol and DMSO | Soluble in some organic solvents like ethanol, dichloromethane | [9] |
Synthesis of 2-(Trifluoromethyl)quinolin-4-ols
The synthesis of 2-(trifluoromethyl)quinolin-4-ols can be achieved through several established synthetic routes. A plausible and efficient method involves a one-pot [4+2] annulation reaction. This approach utilizes readily available starting materials and proceeds under metal-free conditions, making it an attractive strategy for the synthesis of the title compound and its analogs.[7][10][11][12]
Caption: Proposed synthetic route to this compound.
Postulated Biological Activities and Mechanistic Insights
Based on the structural features of this compound, we hypothesize that this compound is likely to exhibit anti-inflammatory, anticancer, and antiparasitic activities.
Anti-inflammatory Activity
Quinoline derivatives are known to possess significant anti-inflammatory properties, often mediated through the inhibition of key inflammatory enzymes and signaling pathways.[3][13][14]
The anti-inflammatory effects of this compound may be attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[14] The trifluoromethyl group could enhance the binding affinity and selectivity for the COX-2 active site.
Caption: Hypothesized inhibition of the COX-2 pathway by the target compound.
Anticancer Activity
A vast number of quinoline derivatives have been investigated for their anticancer properties, demonstrating a variety of mechanisms to induce cancer cell death.[1][2][15][16][17]
The anticancer activity of this compound could be multifactorial. Quinoline-based compounds are known to intercalate with DNA, inhibit topoisomerase enzymes, and induce apoptosis.[1][17] The planar quinoline ring system facilitates DNA intercalation, while the substituents can influence the binding affinity and specificity for cancer-related targets. We hypothesize that this compound may induce apoptosis through the activation of effector caspases, such as caspase-3.
Caption: Proposed induction of apoptosis via caspase-3 activation.
Antiparasitic Activity
The 7-chloroquinoline scaffold is a cornerstone of antimalarial drug discovery.[4] The mechanism of action of chloroquine and other 7-chloroquinolines against Plasmodium falciparum is well-documented.
As a weak base, this compound is expected to accumulate in the acidic food vacuole of the malaria parasite. Here, it is hypothesized to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. By inhibiting the polymerization of heme into hemozoin, the compound would lead to the accumulation of free heme, which is toxic to the parasite.[4]
Caption: Hypothesized mechanism of antiparasitic action in the parasite food vacuole.
Experimental Protocols for Biological Evaluation
This section provides detailed, step-by-step methodologies for the in vitro and in vivo evaluation of the hypothesized biological activities of this compound.
In Vitro Anti-inflammatory Assays
This assay will determine the inhibitory potency and selectivity of the compound against the two COX isoforms.
-
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Procedure:
-
Prepare solutions of human recombinant COX-1 and COX-2 enzymes in assay buffer.
-
In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add various concentrations of the test compound (dissolved in DMSO) and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control. Include a vehicle control (DMSO).
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction and measure the absorbance at 590 nm.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 values.
-
In Vitro Anticancer Assays
This assay assesses the cytotoxic effect of the compound on cancer cell lines.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals, which are solubilized and quantified spectrophotometrically.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
This assay determines if the compound induces apoptosis by measuring the activity of caspase-3.
-
Principle: The assay is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after its cleavage from the labeled substrate DEVD-pNA by caspase-3.
-
Procedure:
-
Treat cancer cells with the test compound at its IC50 concentration for a specified time.
-
Lyse the cells and collect the supernatant.
-
In a 96-well plate, add the cell lysate, reaction buffer containing DTT, and the DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
Quantify the pNA concentration using a standard curve to determine caspase-3 activity.
-
In Vitro Antiparasitic Assay
This assay evaluates the compound's ability to inhibit the in vitro growth of the malaria parasite.
-
Principle: The incorporation of a radiolabeled nucleic acid precursor, such as [3H]-hypoxanthine, into the parasite's DNA is measured to quantify parasite proliferation.
-
Procedure:
-
Maintain a culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes.
-
In a 96-well plate, add the parasitized red blood cells and serial dilutions of the test compound.
-
Incubate the plate for 24 hours in a hypoxic environment.
-
Add [3H]-hypoxanthine and incubate for another 24 hours.
-
Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of growth inhibition and determine the IC50 value.
-
In Vivo Efficacy Models
-
Procedure:
-
Administer the test compound orally or intraperitoneally to rodents.
-
After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition compared to the vehicle-treated control group.
-
-
Procedure:
-
Subcutaneously implant human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound and a vehicle control according to a predetermined schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Procedure (Peter's 4-Day Suppressive Test):
-
Infect mice with P. berghei.
-
Administer the test compound daily for four consecutive days, starting 2-4 hours post-infection.
-
On day 5, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the parasitemia by microscopic examination.
-
Calculate the percentage of suppression of parasitemia compared to the untreated control group.
-
Data Presentation and Interpretation
All quantitative data from the in vitro assays should be presented in clearly structured tables, including IC50 values with their corresponding confidence intervals. For in vivo studies, data should be presented as mean ± standard error of the mean (SEM), and statistical significance should be determined using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Conclusion
This compound is a novel compound with significant therapeutic potential, predicated on the well-established biological activities of its core structural motifs. The trifluoromethyl group is expected to enhance its potency and pharmacokinetic properties, making it a compelling candidate for further investigation. This technical guide provides a comprehensive framework for the systematic evaluation of its anti-inflammatory, anticancer, and antiparasitic activities. The detailed experimental protocols and mechanistic insights presented herein are intended to empower researchers to rigorously assess the biological profile of this promising molecule and to accelerate its potential journey from the laboratory to clinical application.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An aromatic imidazoline derived from chloroquinoline triggers cell cycle arrest and inhibits with high selectivity the Trypanosoma cruzi mammalian host-cells infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem-casts.com [chem-casts.com]
- 9. 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China | High-Quality API & Intermediates [quinoline-thiophene.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. ijmphs.com [ijmphs.com]
- 16. benchchem.com [benchchem.com]
- 17. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline derivatives and analogs
An In-Depth Technical Guide to 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline: Synthesis, Analogs, and Therapeutic Potential
Introduction
The quinoline scaffold, a fused bicyclic heterocycle composed of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry. Its rigid, planar structure can be readily modified, providing the molecular diversity necessary for interaction with a wide array of biological targets.[1] This has cemented its status as a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1][2]
Within this broad class, the this compound core (CAS 57124-20-6) represents a particularly compelling starting point for chemical exploration.[3] Each substituent on this scaffold is strategically significant:
-
The 7-chloro group is a key feature of potent antimalarials like chloroquine and is a strong electron-withdrawing group that can modulate the basicity (pKa) of the quinoline nitrogen, influencing cellular uptake and target engagement.[4]
-
The 2-trifluoromethyl group is another powerful electron-withdrawing moiety. Its inclusion often enhances metabolic stability by blocking potential sites of oxidative metabolism and can increase lipophilicity, thereby improving membrane permeability and bioavailability.
-
The 4-hydroxy group exists in tautomeric equilibrium with its 4-oxo form (4-quinolinone), providing both hydrogen bond donor and acceptor capabilities.[5] Crucially, it serves as a versatile synthetic handle for introducing a vast array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR).
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, derivatization, and multifaceted biological activities of this compound and its analogs. We will delve into the causality behind synthetic strategies, detail key experimental protocols, and synthesize the current understanding of this scaffold's therapeutic potential.
Part I: Synthesis and Chemical Derivatization
The construction and subsequent modification of the quinoline core are central to harnessing its therapeutic potential. The chosen synthetic route must be robust, efficient, and amenable to the introduction of chemical diversity.
Core Synthesis: The Gould-Jacobs Reaction
The Gould-Jacobs reaction, first reported in 1939, remains a premier and highly effective method for constructing the 4-hydroxyquinoline (quinolin-4-one) backbone.[6][7] The reaction proceeds by the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[7][8]
The rationale for its application here is its directness in forming the desired 4-hydroxy core. The key cyclization step involves a 6-electron electrocyclization, which has a significant thermal energy barrier.[7] This necessitates high temperatures (often >250 °C), which can be achieved through conventional heating in high-boiling solvents (e.g., Dowtherm A, diphenyl ether) or, more efficiently, through microwave irradiation, which dramatically reduces reaction times and can improve yields.[7][9]
Caption: General workflow of the Gould-Jacobs reaction for 4-hydroxyquinoline synthesis.
Protocol 1: Representative Gould-Jacobs Synthesis of a 4-Hydroxyquinoline
This is a generalized protocol based on established literature. Specific conditions may require optimization.[7]
-
Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). Heat the mixture at 120-130 °C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline and formation of the intermediate. Remove the ethanol byproduct under reduced pressure.
-
Cyclization: Add a high-boiling point inert solvent (e.g., Dowtherm A) to the crude intermediate. Heat the mixture to 250-260 °C and maintain for 20-30 minutes. The high temperature is critical to overcome the activation energy for the intramolecular electrocyclization.[7] Cool the reaction mixture, and add hexane to precipitate the crude product. Filter the solid and wash with hexane.
-
Saponification (Hydrolysis): Reflux the crude cyclized product in a 10% aqueous sodium hydroxide solution for 1-2 hours until the ester is fully hydrolyzed. Cool the mixture and filter to remove any insoluble impurities.
-
Decarboxylation: Acidify the filtrate with concentrated HCl or acetic acid to a pH of ~4-5 to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry. Place the dried acid in a flask and heat it above its melting point until the evolution of CO₂ ceases. The crude 4-hydroxyquinoline product can then be purified by recrystallization from a suitable solvent like ethanol.
Strategies for Derivatization at the 4-Position
The true synthetic value of the this compound core lies in its potential for derivatization. The 4-hydroxy group is a versatile precursor, most commonly converted to a 4-chloro group to create a highly reactive electrophilic center for nucleophilic aromatic substitution (SNAr).
Activation Step: The conversion of the 4-hydroxy group to a 4-chloro group is typically achieved by refluxing with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[10] This step is mechanistically crucial as it transforms a poor leaving group (-OH) into a good one (-Cl), making the C4 position susceptible to attack by a wide range of nucleophiles.
Key Derivatization Pathways:
-
C-N Bond Formation: Reaction of the 4-chloro intermediate with primary or secondary amines is a common strategy to produce 4-aminoquinoline analogs. This pathway is paramount in the development of antimalarial agents and, more recently, neuroprotective compounds targeting Parkinson's disease.[11][12]
-
C-S Bond Formation: Nucleophilic attack by thiols yields 4-thioalkylquinoline derivatives. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[1][13]
-
C-O Bond Formation: Reaction with alcohols or phenols under basic conditions can form 4-ether-linked quinolines, further expanding the chemical space for biological screening.
References
- 1. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [oakwoodchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. ablelab.eu [ablelab.eu]
- 10. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 11. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Emergent Role of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline in Modulating Inflammatory Pathways: A Mechanistic Exploration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline (CFQ) is a synthetic quinoline derivative that has garnered significant interest within the scientific community for its potential therapeutic applications. Quinoline scaffolds are prevalent in a multitude of biologically active compounds, exhibiting a wide array of pharmacological effects including anti-inflammatory, anticancer, and antimalarial properties. This technical guide delves into the putative mechanism of action of CFQ, synthesizing evidence from structurally related compounds to propose its primary role as a modulator of the innate immune response, with a particular focus on the inhibition of the NLRP3 inflammasome. We will explore the molecular intricacies of NLRP3 activation and delineate the experimental methodologies required to validate the inhibitory effects of CFQ, providing a comprehensive resource for researchers and drug development professionals seeking to understand and harness the therapeutic potential of this promising compound.
Introduction to this compound
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules.[1] The specific compound, this compound, is characterized by a quinoline core substituted with a chloro group at position 7, a hydroxyl group at position 4, and a trifluoromethyl group at position 2.[2][3] These substitutions are critical in defining its physicochemical properties and, consequently, its biological activity. While direct and extensive studies on the mechanism of action of this specific molecule are emerging, a wealth of data on structurally similar 7-chloroquinoline derivatives provides a strong foundation for postulating its primary biological targets and signaling pathways.[4][5][6]
The NLRP3 Inflammasome: A Key Target in Inflammatory Diseases
The NOD-like receptor family, pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a pivotal role in the innate immune system.[7][8] Its primary function is to detect a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering an inflammatory response.[9] Dysregulation of NLRP3 inflammasome activation is implicated in a host of chronic inflammatory and autoimmune diseases, making it a highly attractive therapeutic target.[8][10]
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components or endogenous cytokines, leading to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway.[7]
-
Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, can trigger the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[10]
Upon assembly, pro-caspase-1 undergoes auto-cleavage to its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[7][10]
Proposed Mechanism of Action: Inhibition of the NLRP3 Inflammasome
Based on the established anti-inflammatory properties of numerous quinoline derivatives, we propose that the primary mechanism of action of this compound is the inhibition of the NLRP3 inflammasome . This hypothesis is supported by studies on analogous compounds that have demonstrated potent inhibitory effects on this inflammatory signaling pathway. The trifluoromethyl group at the 2-position and the chloro group at the 7-position are likely to enhance the molecule's potency and metabolic stability, key attributes for a successful therapeutic agent.
The inhibitory action of CFQ on the NLRP3 inflammasome could occur at several key junctures in the activation cascade:
-
Inhibition of NLRP3 Priming: CFQ may interfere with the NF-κB signaling pathway, thereby reducing the expression of NLRP3 and pro-IL-1β.
-
Blockade of NLRP3 Assembly: The compound could directly bind to a component of the inflammasome, such as NLRP3 itself or ASC, preventing the formation of the active complex.
-
Inhibition of Caspase-1 Activity: CFQ might directly inhibit the enzymatic activity of caspase-1, preventing the processing and release of pro-inflammatory cytokines.
Visualizing the Proposed Mechanism
Figure 1: Proposed inhibitory mechanism of this compound on the NLRP3 inflammasome pathway.
Experimental Validation of the Proposed Mechanism
To rigorously validate the proposed mechanism of action, a series of well-defined experimental protocols are essential. The following outlines a logical workflow for investigating the inhibitory effects of CFQ on the NLRP3 inflammasome.
Cell-Based Assays for NLRP3 Inflammasome Activity
Objective: To determine if CFQ can inhibit NLRP3 inflammasome activation in a cellular context.
Primary Cell Model: Bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells are standard models for studying the NLRP3 inflammasome.
Experimental Protocol:
-
Cell Culture and Priming:
-
Culture BMDMs or THP-1 cells in appropriate media. For THP-1 cells, differentiation into a macrophage-like state is induced with phorbol 12-myristate 13-acetate (PMA).
-
Prime the cells with lipopolysaccharide (LPS) (Signal 1) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
-
CFQ Treatment and NLRP3 Activation:
-
Pre-incubate the primed cells with varying concentrations of CFQ for 1 hour.
-
Activate the NLRP3 inflammasome with a known agonist (Signal 2), such as ATP or nigericin, for 1-2 hours.
-
-
Measurement of Inflammasome Activity:
-
Cytokine Release: Measure the concentration of mature IL-1β in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Caspase-1 Activity: Assess caspase-1 activity in the cell lysate or supernatant using a fluorometric activity assay or by detecting cleaved caspase-1 (p20 subunit) via Western blot.
-
ASC Speck Formation: Visualize the formation of ASC specks, a hallmark of inflammasome activation, using immunofluorescence microscopy in cells expressing fluorescently tagged ASC.
-
Visualizing the Experimental Workflow
Figure 2: Experimental workflow for assessing the inhibitory effect of CFQ on NLRP3 inflammasome activation in cell-based assays.
Target Engagement and Specificity Assays
Objective: To identify the direct molecular target of CFQ within the NLRP3 inflammasome pathway and assess its specificity.
Experimental Approaches:
-
Thermal Shift Assay (TSA): To determine if CFQ directly binds to and stabilizes NLRP3 or other inflammasome components.
-
Surface Plasmon Resonance (SPR): To quantify the binding affinity and kinetics of CFQ to its putative target protein.
-
In Vitro Caspase-1 Inhibition Assay: To assess the direct inhibitory effect of CFQ on recombinant active caspase-1.
-
Counter-Screening: To evaluate the activity of CFQ against other inflammasomes (e.g., AIM2, NLRC4) to determine its selectivity for NLRP3.
Beyond the Inflammasome: Other Potential Mechanisms
While NLRP3 inflammasome inhibition is the primary proposed mechanism, the pleiotropic nature of quinoline derivatives suggests that other pathways may also be modulated by this compound.
-
Cyclooxygenase (COX) Inhibition: Some quinoline-based compounds have been shown to exhibit anti-inflammatory effects through the inhibition of COX enzymes, which are key in the production of prostaglandins.[11]
-
Modulation of DNA-Interacting Enzymes: Certain quinoline analogs can intercalate into DNA and inhibit enzymes that act on DNA, such as DNA methyltransferases and polymerases.[12] This could contribute to its observed antiproliferative effects in some cancer cell lines.[4][5][6]
Summary and Future Directions
This compound represents a promising lead compound for the development of novel anti-inflammatory therapeutics. The convergence of evidence from structurally related molecules strongly suggests that its primary mechanism of action involves the inhibition of the NLRP3 inflammasome. The experimental framework outlined in this guide provides a clear path for validating this hypothesis and further elucidating the molecular details of its inhibitory action.
Future research should focus on:
-
In vivo efficacy studies: Evaluating the therapeutic potential of CFQ in animal models of NLRP3-driven diseases.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of CFQ to optimize its potency, selectivity, and pharmacokinetic properties.
-
Toxicology and safety profiling: A thorough assessment of the safety profile of CFQ is crucial for its potential clinical translation.
By systematically addressing these research questions, the full therapeutic potential of this compound can be unlocked, paving the way for new treatments for a wide range of inflammatory disorders.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [oakwoodchemical.com]
- 3. This compound | VSNCHEM [vsnchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. mdpi.com [mdpi.com]
- 11. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline literature review
An In-depth Technical Guide to 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, analytical characterization, and potential biological activities, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the rationale behind experimental choices, ensuring that each protocol is presented as a self-validating system.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The specific compound, this compound, combines three critical pharmacophoric elements: the 7-chloroquinoline core, a 4-hydroxy group, and a 2-trifluoromethyl group.
-
7-Chloroquinoline Core: This moiety is famously present in the antimalarial drug chloroquine and has been extensively studied for its antiproliferative and antimalarial effects.[1] The chlorine atom at the 7-position is often crucial for activity.
-
4-Hydroxy Group: The hydroxyl group can act as a hydrogen bond donor and acceptor, playing a key role in binding to biological targets.[2] It exists in tautomeric equilibrium with its keto form, 7-chloro-2-(trifluoromethyl)quinolin-4(1H)-one.
-
2-(Trifluoromethyl) Group: The incorporation of a trifluoromethyl (CF3) group is a common strategy in modern drug design.[3] This highly electronegative group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by altering its electronic properties and lipophilicity.
This guide will synthesize available data on related compounds to provide a robust framework for working with this specific, highly functionalized quinoline derivative.
Physicochemical and Structural Properties
A clear understanding of a compound's physical and chemical properties is fundamental for its application in research. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 57124-20-6 | [4] |
| Molecular Formula | C₁₀H₅ClF₃NO | [4] |
| Molecular Weight | 247.61 g/mol | [4] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥97% | [4][5] |
| Melting Point | >280 °C | [4] |
| InChI Key | ZJZPFKHDRYBYBO-UHFFFAOYSA-N | [5] |
| Storage | Inert atmosphere, room temperature | [5] |
Synthesis and Purification Workflow
Diagram: Proposed Synthetic Workflow
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China | High-Quality API & Intermediates [quinoline-thiophene.com]
- 3. jelsciences.com [jelsciences.com]
- 4. This compound [oakwoodchemical.com]
- 5. This compound | 57124-20-6 [sigmaaldrich.com]
An In-depth Technical Guide to 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline: Synthesis, Properties, and Biological Significance
Abstract
This technical guide provides a comprehensive overview of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline, a halogenated and trifluoromethylated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The guide delves into the historical context of quinoline-based compounds, details plausible synthetic routes based on established organic reactions, and explores the compound's physicochemical properties. Furthermore, it synthesizes the current understanding of the biological activities and potential mechanisms of action of closely related 7-chloroquinoline and trifluoromethylquinoline analogs, offering insights into the prospective applications of the title compound for researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its versatile structure has been the foundation for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The discovery of quinine, a naturally occurring quinoline alkaloid from the bark of the Cinchona tree, as the first effective treatment for malaria marked the beginning of a long and successful history of quinoline-based drug development. This has led to the synthesis of numerous derivatives, with modifications to the quinoline core aimed at enhancing efficacy, overcoming drug resistance, and reducing toxicity.
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. The high electronegativity and lipophilicity of the -CF3 group can significantly impact a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. Similarly, the presence of a chlorine atom at the 7-position of the quinoline ring is a common feature in many biologically active compounds, including the renowned antimalarial drug chloroquine. This guide focuses on the specific derivative, this compound, which combines these key structural features.
Historical Perspective: The Legacy of Quinolines
The journey of quinoline-based compounds in medicine is intrinsically linked to the fight against malaria. For centuries, the bark of the Cinchona tree was the only known remedy for this devastating disease. In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine, from the bark.[2] This discovery paved the way for the standardized use of quinine and spurred further research into its chemical structure and derivatives.
The 20th century witnessed the advent of synthetic quinoline antimalarials, driven by the need for more accessible and effective treatments, particularly during times of war when natural quinine supplies were limited. This era led to the development of iconic drugs such as chloroquine, a 4-aminoquinoline, which became a cornerstone of malaria therapy for decades. The 7-chloro substituent of chloroquine was found to be crucial for its potent antimalarial activity.
The emergence of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite, has necessitated the continuous search for new quinoline-based and other antimalarial agents. This ongoing research has expanded the scope of quinoline chemistry, leading to the exploration of a vast array of derivatives with diverse biological activities beyond malaria, including promising anticancer and antimicrobial properties.
Synthesis and Chemical Properties
Plausible Synthetic Routes
a) Conrad-Limpach Synthesis:
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[3][4] For the synthesis of this compound, the likely starting materials would be 3-chloroaniline and ethyl 4,4,4-trifluoroacetoacetate. The reaction typically proceeds in two stages: an initial condensation at a lower temperature to form an enamine intermediate, followed by a high-temperature cyclization to yield the 4-hydroxyquinoline product.[3][4]
Experimental Protocol: Conrad-Limpach Synthesis (Hypothetical)
-
Step 1: Condensation. In a round-bottom flask, equimolar amounts of 3-chloroaniline and ethyl 4,4,4-trifluoroacetoacetate are mixed. A catalytic amount of a weak acid (e.g., acetic acid) may be added. The mixture is stirred at room temperature or with gentle heating (e.g., 60-80 °C) for several hours to facilitate the formation of the enamine intermediate, ethyl 3-((3-chlorophenyl)amino)-4,4,4-trifluorobut-2-enoate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 2: Cyclization. The enamine intermediate is then added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to a high temperature (typically 250-280 °C).[5] This thermal cyclization results in the formation of the quinoline ring. The product, this compound, is expected to precipitate from the reaction mixture upon cooling.
-
Purification. The crude product can be purified by filtration, washing with a suitable solvent (e.g., ethanol or diethyl ether) to remove impurities, and subsequent recrystallization.
b) Gould-Jacobs Reaction:
The Gould-Jacobs reaction provides an alternative route to 4-hydroxyquinolines, starting from an aniline and an alkoxymethylenemalonate ester.[6][7] In this case, 3-chloroaniline would be reacted with a trifluoromethyl-containing malonate derivative. This reaction also involves an initial condensation followed by a thermal cyclization.[6][7]
Experimental Protocol: Gould-Jacobs Reaction (Hypothetical)
-
Step 1: Condensation. 3-chloroaniline is reacted with a suitable trifluoromethyl-substituted malonic ester derivative. The mixture is heated to facilitate the condensation and formation of an anilidomethylenemalonate intermediate.
-
Step 2: Thermal Cyclization. The intermediate is heated at a high temperature, often in a high-boiling solvent, to induce intramolecular cyclization and the formation of the quinoline ring.[7]
-
Saponification and Decarboxylation. The resulting ester is typically saponified to the corresponding carboxylic acid, which is then decarboxylated upon heating to yield the final 4-hydroxyquinoline product.[6]
Chemical and Physical Properties
Based on its structure and data for related compounds, the following properties can be inferred for this compound:
| Property | Value | Source |
| CAS Number | 57124-20-6 | [8] |
| Molecular Formula | C10H5ClF3NO | [8] |
| Molecular Weight | 247.60 g/mol | [8] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to have low solubility in water and better solubility in organic solvents | Inferred |
Spectroscopic Data
While a complete set of spectroscopic data for this compound is not available in the public domain, data for the closely related compound 7-chloro-4-hydroxyquinoline can provide some insights.[9] For definitive characterization, the following spectroscopic analyses would be essential:
-
¹H NMR: Would show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants would be indicative of the substitution pattern.
-
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, with characteristic shifts for the aromatic carbons, the carbon bearing the hydroxyl group, and the trifluoromethyl carbon.
-
Mass Spectrometry: Would provide the accurate mass of the molecule, confirming its elemental composition. The fragmentation pattern could also offer structural information.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H stretch of the hydroxyl group, C=C and C=N stretching vibrations of the quinoline ring, and C-F stretching of the trifluoromethyl group.
Biological Activities and Potential Applications
Direct biological data for this compound is scarce in the reviewed literature. However, the extensive research on related 7-chloroquinoline and trifluoromethylquinoline derivatives allows for informed speculation on its potential biological activities and applications.
Anticancer Activity
Numerous studies have demonstrated the potent antiproliferative activity of 7-chloroquinoline derivatives against various cancer cell lines. For instance, a series of 7-chloro-(4-thioalkylquinoline) derivatives exhibited cytotoxic activity against several human cancer cell lines, with some compounds showing IC50 values in the low micromolar range.[10] Similarly, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have shown strong cytotoxic activity and the ability to suppress cell cycle progression in leukemia and lymphoma cells.[11] The presence of the trifluoromethyl group could further enhance the anticancer potential of the title compound by improving its cellular uptake and interaction with molecular targets.
Antimalarial Potential
The 7-chloroquinoline scaffold is a well-established pharmacophore for antimalarial activity, as exemplified by chloroquine.[1] The mechanism of action of 4-aminoquinolines is believed to involve the inhibition of hemozoin formation in the malaria parasite. While the 4-hydroxy substitution in the title compound differs from the 4-amino group of chloroquine, it is plausible that it could still interfere with parasite growth. Furthermore, trifluoromethylated quinolines have also been investigated as antimalarial agents.
Other Potential Applications
The versatility of the quinoline scaffold suggests that this compound could possess other biological activities. For example, various quinoline derivatives have been explored for their insecticidal, antibacterial, and anti-inflammatory properties.[12]
Mechanism of Action (Hypothesized)
The precise mechanism of action of this compound remains to be elucidated. However, based on the activities of related compounds, several potential mechanisms can be proposed.
Inhibition of Heme Polymerization (Antimalarial)
If the compound exhibits antimalarial activity, a likely mechanism is the inhibition of the parasite's detoxification of heme. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. Many quinoline-based antimalarials are thought to act by binding to heme and preventing its polymerization, leading to a buildup of toxic heme and parasite death.
Kinase Inhibition (Anticancer)
Many quinoline derivatives have been identified as inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival. The planar quinoline ring system is well-suited to fit into the ATP-binding pocket of kinases. The substituents on the quinoline core, including the 7-chloro and 2-trifluoromethyl groups, would play a crucial role in determining the binding affinity and selectivity for specific kinases.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, chemical entity. Its structural features, combining the biologically active 7-chloroquinoline scaffold with a trifluoromethyl group, suggest a high potential for significant pharmacological activity. This technical guide has outlined the historical context, plausible synthetic routes, and potential biological applications based on the extensive literature on related compounds.
To fully unlock the potential of this molecule, future research should focus on several key areas:
-
Optimized Synthesis: Development and validation of a high-yielding and scalable synthetic protocol.
-
Comprehensive Biological Screening: Systematic evaluation of its cytotoxic, antimalarial, antimicrobial, and other biological activities.
-
Mechanism of Action Studies: Elucidation of its specific molecular targets and pathways of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural determinants of activity and to optimize potency and selectivity.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound [oakwoodchemical.com]
- 9. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Biological Evaluation and In Silico Computational Studies of 7-Chloro-4-(1 H-1,2,3-triazol-1-yl)quinoline Derivatives: Search for New Controlling Agents against Spodoptera frugiperda (Lepidoptera: Noctuidae) Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Imperative of Spectroscopic Verification
The quinoline scaffold is a privileged structure in drug development, forming the core of numerous therapeutic agents. The introduction of a chlorine atom at the 7-position and a trifluoromethyl group at the 2-position of the 4-hydroxyquinoline core in 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline creates a unique electronic and steric environment. These modifications can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties.
Therefore, unambiguous structural confirmation is paramount. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of the molecule, revealing information about its atomic connectivity, functional groups, and overall mass. This guide delves into the theoretical underpinnings of the expected spectroscopic data for the title compound, offering a roadmap for its synthesis and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR would provide critical data.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to reveal signals corresponding to the aromatic protons on the quinoline ring system and the hydroxyl proton. The trifluoromethyl group will not directly produce a signal in the ¹H NMR spectrum but will influence the chemical shifts of nearby protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | 6.5 - 7.0 | Singlet | - | This proton is on a carbon adjacent to the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group. Its chemical shift will be influenced by both, likely appearing as a singlet due to the absence of adjacent protons. |
| H-5 | 8.0 - 8.3 | Doublet | ~9.0 | This proton is ortho to the nitrogen and will be deshielded. It will appear as a doublet due to coupling with H-6. |
| H-6 | 7.4 - 7.7 | Doublet of Doublets | ~9.0, ~2.0 | This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets. |
| H-8 | 7.8 - 8.1 | Doublet | ~2.0 | This proton is ortho to the chlorine atom and will be deshielded. It will show a small coupling to H-6. |
| OH | > 10 | Broad Singlet | - | The hydroxyl proton is acidic and its signal is often broad and can be found at a high chemical shift, especially if there is intramolecular hydrogen bonding. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, including the quaternary carbons. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |
| C-2 | 145 - 150 | Quartet | This carbon is directly attached to the highly electronegative trifluoromethyl group, causing a significant downfield shift and splitting into a quartet. |
| C-3 | 105 - 110 | Singlet | This carbon is shielded by the adjacent hydroxyl group. |
| C-4 | 170 - 175 | Singlet | The carbon bearing the hydroxyl group will be significantly downfield. |
| C-4a | 120 - 125 | Singlet | Quaternary carbon at the ring junction. |
| C-5 | 125 - 130 | Singlet | Aromatic carbon. |
| C-6 | 120 - 125 | Singlet | Aromatic carbon. |
| C-7 | 135 - 140 | Singlet | The carbon attached to the chlorine atom will be deshielded. |
| C-8 | 115 - 120 | Singlet | Aromatic carbon. |
| C-8a | 140 - 145 | Singlet | Quaternary carbon at the ring junction, adjacent to the nitrogen. |
| -CF₃ | 120 - 125 | Quartet | The carbon of the trifluoromethyl group will be significantly deshielded and will appear as a quartet with a large coupling constant. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would be characterized by absorptions corresponding to the O-H, C=C, C-N, C-Cl, and C-F bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration | Rationale |
| 3400 - 3200 | Broad, Strong | O-H stretch | The broadness is due to hydrogen bonding of the hydroxyl group. |
| 1620 - 1580 | Medium - Strong | C=C and C=N stretches (aromatic ring) | Characteristic absorptions for the quinoline ring system. |
| 1350 - 1150 | Strong | C-F stretches | The trifluoromethyl group will exhibit strong absorption bands in this region. |
| 1250 - 1180 | Medium | C-O stretch | Associated with the hydroxyl group attached to the aromatic ring. |
| 850 - 750 | Strong | C-Cl stretch | The carbon-chlorine bond absorption. |
| 850 - 800 | Strong | C-H out-of-plane bending | Characteristic of the substitution pattern on the aromatic ring. |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Workflow for ATR-FTIR Analysis
Caption: General workflow for acquiring an ATR-FTIR spectrum of a solid sample.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through fragmentation patterns. For this compound (C₁₀H₅ClF₃NO), the expected monoisotopic mass is approximately 247.00 g/mol .
Predicted Mass Spectrum Data
The mass spectrum, particularly under electron ionization (EI), would show a prominent molecular ion peak (M⁺). Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Interpretation | Rationale |
| ~247/249 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| ~219/221 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule, a common fragmentation for phenolic compounds. |
| ~178 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |
| ~150 | [M - CF₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CF₃]⁺ fragment. |
Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing the purity and molecular weight of synthesized compounds.
Workflow for LC-MS Analysis
Caption: A typical workflow for the analysis of a compound by LC-MS.
Conclusion
The comprehensive spectroscopic characterization of this compound is essential for its development and application in scientific research. While experimental data is not currently widespread, this guide provides a robust, theoretically grounded prediction of its NMR, IR, and MS spectra. The outlined experimental protocols offer a standardized approach for researchers to obtain and interpret this vital data. By combining the predictive information in this guide with rigorous experimental work, scientists can confidently verify the structure and purity of this promising quinoline derivative, paving the way for further investigation into its biological activities.
Unlocking Therapeutic Potential: A Technical Guide to 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline and Its Derivatives
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Within this class, 7-chloroquinoline derivatives have garnered significant attention for their potent antimalarial, anticancer, and antiparasitic properties. This technical guide delves into the potential therapeutic targets of a specific, yet underexplored, member of this family: 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline . The introduction of a trifluoromethyl group at the 2-position is of particular interest, as this electron-withdrawing moiety is known to enhance the metabolic stability, lipophilicity, and target-binding affinity of drug candidates. This guide will provide an in-depth analysis of the plausible molecular targets of this compound and its close analogs, substantiated by mechanistic insights and detailed experimental protocols for validation.
Potential Therapeutic Landscape
Based on the extensive body of research on structurally related 7-chloroquinoline and 2-(trifluoromethyl)quinoline derivatives, two primary therapeutic avenues emerge for this compound: oncology and infectious diseases, with a principal focus on malaria.
I. Anticancer Therapeutic Targets: A Focus on Kinase Inhibition and Apoptosis Induction
The 7-chloroquinoline scaffold is a recognized pharmacophore in the design of kinase inhibitors, a class of targeted cancer therapeutics that has revolutionized oncology.[2] The anticancer potential of this compound and its derivatives likely stems from their ability to modulate key signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and angiogenesis.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[3] VEGFR-2 is a key receptor tyrosine kinase in this pathway, and its inhibition is a validated strategy in cancer therapy.[4][5] Quinoline-based compounds have been successfully developed as VEGFR-2 inhibitors.[6]
Hypothesized Mechanism of Action:
This compound is postulated to bind to the ATP-binding pocket of the VEGFR-2 kinase domain. This competitive inhibition would block the autophosphorylation of the receptor, thereby abrogating downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline
Abstract
This document provides a comprehensive guide for the synthesis of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline, a key intermediate in the development of various pharmaceutical agents. The quinoline scaffold is of significant interest due to its presence in a wide range of therapeutic compounds. This protocol details a robust and reproducible method based on the principles of the Conrad-Limpach and Gould-Jacobs reactions, which are classical methods for quinoline synthesis.[1][2][3][4] The procedure involves the condensation of a substituted aniline with a β-ketoester, followed by a thermal cyclization to yield the desired quinolin-4-one backbone.[5] This guide offers a detailed, step-by-step protocol, an exploration of the underlying reaction mechanism, and critical insights into experimental parameters to ensure a successful synthesis.
Introduction and Significance
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[3] Specifically, this compound serves as a crucial building block for more complex molecules. The presence of the chlorine atom at the 7-position and the trifluoromethyl group at the 2-position significantly influences the molecule's electronic properties and metabolic stability, making it a valuable synthon for drug discovery programs.
The synthesis of quinoline derivatives has been extensively studied, with several named reactions providing access to this important heterocyclic system.[3][4] The Conrad-Limpach and Gould-Jacobs reactions are particularly noteworthy for their utility in preparing 4-hydroxyquinoline derivatives.[1][2][6] These methods generally involve the reaction of an aniline with a β-ketoester or a related species, followed by a high-temperature cyclization.[5][6] While effective, these reactions often require harsh conditions, such as high temperatures, which can be challenging to manage and may lead to side reactions.[5] This protocol aims to provide a well-defined and optimized procedure to mitigate these challenges.
Underlying Principles and Reaction Mechanism
The synthesis of this compound is achieved through a two-step process that aligns with the general principles of the Conrad-Limpach synthesis.[2][7] The reaction proceeds as follows:
-
Condensation: The initial step involves the acid-catalyzed condensation of 3-chloroaniline with ethyl 4,4,4-trifluoroacetoacetate. The amino group of the aniline performs a nucleophilic attack on the keto group of the β-ketoester, forming a Schiff base intermediate.[7] This step is typically carried out in a solvent that allows for the azeotropic removal of water, driving the equilibrium towards the product.
-
Thermal Cyclization: The intermediate anilinocrotonate then undergoes an intramolecular cyclization at elevated temperatures. This step involves a 6-electron electrocyclization to form the quinoline ring system.[1] The use of a high-boiling point solvent, such as Dowtherm A or diphenyl ether, is crucial for achieving the necessary temperature for this transformation.[5]
The final product, this compound, exists in tautomeric equilibrium with its keto form, 7-chloro-2-(trifluoromethyl)quinolin-4(1H)-one. The hydroxyquinoline form is often favored and is the structure typically represented.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Supplier |
| 3-Chloroaniline | C₆H₆ClN | 127.57 | 1.0 eq | Sigma-Aldrich | |
| Ethyl 4,4,4-trifluoroacetoacetate | C₆H₇F₃O₃ | 184.11 | 1.1 eq | Oakwood Chemical | |
| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 | 0.05 eq | Acros Organics | |
| Toluene | C₇H₈ | 92.14 | Fisher Scientific | ||
| Dowtherm A | C₁₂H₁₀O / C₁₂H₁₀ | ~166 | Dow Chemical |
Step-by-Step Procedure
Step 1: Condensation
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-chloroaniline (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.1 eq), and p-toluenesulfonic acid monohydrate (0.05 eq).
-
Add a sufficient volume of toluene to suspend the reagents.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the condensation reaction.
-
Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude product is the intermediate ethyl 3-((3-chlorophenyl)amino)-4,4,4-trifluorobut-2-enoate.
Step 2: Thermal Cyclization
-
In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, heat a sufficient volume of Dowtherm A to 250 °C.
-
Slowly add the crude intermediate from Step 1 to the hot Dowtherm A with vigorous stirring.
-
Maintain the reaction temperature at 250 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Filter the solid product and wash it with a non-polar solvent like hexane or petroleum ether to remove the Dowtherm A.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetonitrile to afford pure this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Safety and Handling
-
3-Chloroaniline: Toxic by inhalation, in contact with skin, and if swallowed. It is also a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Ethyl 4,4,4-trifluoroacetoacetate: Corrosive and can cause severe skin burns and eye damage. Handle with care and appropriate PPE.
-
p-Toluenesulfonic acid monohydrate: Corrosive and causes skin and eye irritation. Avoid inhalation of dust.
-
Dowtherm A: Can cause irritation upon contact. The high temperatures used in the cyclization step pose a significant burn hazard. Ensure the reaction is set up in a safe and stable manner.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in condensation step | Incomplete removal of water | Ensure the Dean-Stark trap is functioning correctly and allow for sufficient reaction time. |
| Decomposition of starting materials | Avoid excessive heating during the condensation step. | |
| Incomplete cyclization | Insufficient temperature or reaction time | Ensure the temperature of the Dowtherm A is maintained at 250 °C and monitor the reaction by TLC until completion. |
| Product is dark or oily | Presence of impurities from Dowtherm A | Wash the crude product thoroughly with a non-polar solvent. |
| Decomposition at high temperature | Avoid prolonged heating during the cyclization step. |
Conclusion
The protocol described provides a reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the temperature of the cyclization step, high-purity product can be obtained in good yield. This versatile intermediate can be utilized in the synthesis of a wide array of biologically active molecules, making this protocol highly valuable for researchers in medicinal chemistry and drug development.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 3. jptcp.com [jptcp.com]
- 4. iipseries.org [iipseries.org]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
The Strategic Role of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline in Modern Drug Synthesis: Application Notes and Protocols
Introduction: In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its rigid, bicyclic aromatic structure provides a versatile framework for molecular elaboration, leading to compounds with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. Among the vast family of quinoline derivatives, 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline stands out as a particularly valuable intermediate. The presence of a chlorine atom at the 7-position and a trifluoromethyl group at the 2-position imparts unique electronic and lipophilic properties, significantly influencing the pharmacokinetic and pharmacodynamic profiles of derivative compounds. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and expert insights for researchers in drug discovery and development.
I. Synthesis of this compound: A Modernized Conrad-Limpach Approach
The most reliable and established method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction. This thermal cyclization of an aniline with a β-ketoester provides a direct route to the quinoline core. For the synthesis of our target intermediate, 3-chloroaniline is reacted with ethyl 4,4,4-trifluoroacetoacetate. The trifluoromethyl group's strong electron-withdrawing nature can influence the reactivity of the ketoester, necessitating carefully optimized reaction conditions.
The reaction proceeds in two key stages: the initial formation of an enamine intermediate followed by a high-temperature intramolecular cyclization. The use of a high-boiling, inert solvent is crucial for achieving high yields in the cyclization step, as it facilitates the necessary thermal energy for the ring-closing reaction while minimizing side reactions.
Reaction Scheme:
Caption: Conrad-Limpach synthesis of the target intermediate.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
3-Chloroaniline (1.0 eq)
-
Ethyl 4,4,4-trifluoroacetoacetate (1.1 eq)
-
Dowtherm A (or mineral oil)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Sodium hydroxide solution (for workup)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
-
Hexanes and Ethyl acetate (for chromatography)
Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-chloroaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in toluene. Add a catalytic amount of a strong acid, such as hydrochloric acid.
-
Heat the mixture to reflux and collect the water-ethanol azeotrope in the Dean-Stark trap until no more water is evolved, indicating the completion of the condensation reaction.
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate.
-
Cyclization: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat a sufficient volume of Dowtherm A to 250 °C.
-
Slowly add the crude enamine intermediate to the hot Dowtherm A with vigorous stirring. The addition should be controlled to maintain the reaction temperature.
-
Maintain the reaction mixture at 250 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to below 100 °C.
-
Workup and Purification: Carefully pour the cooled reaction mixture into a large beaker containing hexanes to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the high-boiling solvent.
-
Dissolve the crude product in a suitable solvent like dichloromethane and wash with a dilute sodium hydroxide solution to remove any acidic impurities, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
| Parameter | Typical Value |
| Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >250 °C |
| ¹H NMR | Consistent with the structure |
| ¹⁹F NMR | Singlet corresponding to the CF₃ group |
| Mass Spec (ESI) | [M+H]⁺ and/or [M-H]⁻ consistent with MW 247.6 g/mol |
II. Application in Drug Synthesis: A Gateway to Novel Therapeutics
The 4-hydroxy group of this compound is a key functional handle for further synthetic modifications, most commonly through O-alkylation or etherification reactions. This allows for the introduction of various side chains, which can be designed to interact with specific biological targets. While this intermediate is a precursor to a wide range of investigational compounds, a notable application is in the synthesis of novel antimalarial agents designed to overcome resistance to existing drugs like chloroquine.
Application Example: Synthesis of Novel 4-Alkoxyquinoline Antimalarial Candidates
The synthesis of 4-alkoxyquinoline derivatives from our intermediate is typically achieved via a Williamson ether synthesis. The phenolic proton of the 4-hydroxy group is first deprotonated with a suitable base to form a nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide bearing a terminal amino group. The choice of the aminoalkyl side chain is critical for the antimalarial activity of the final compound.
Workflow for the Synthesis of 4-Alkoxyquinoline Derivatives:
Caption: Workflow for the synthesis of antimalarial candidates.
Detailed Experimental Protocol: O-Alkylation of this compound
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or anhydrous Potassium Carbonate (K₂CO₃, 3.0 eq)
-
N-(2-chloroethyl)diethylamine hydrochloride (or similar aminoalkyl halide, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Deprotonation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.
-
Alkylation: Add N-(2-chloroethyl)diethylamine hydrochloride (1.2 eq) to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir overnight. Monitor the reaction progress by TLC.
-
Workup and Purification: Cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-alkoxyquinoline derivative.
| Parameter | Expected Outcome |
| Yield | 60-75% |
| Appearance | Viscous oil or solid |
| ¹H NMR | Appearance of new signals corresponding to the alkyl side chain |
| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight of the product |
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of biologically active molecules. Its efficient preparation via a modified Conrad-Limpach synthesis and the reactivity of its 4-hydroxy group provide a robust platform for the generation of diverse compound libraries. The protocols and insights presented in this guide offer a solid foundation for researchers to harness the potential of this key building block in the quest for novel and effective therapeutic agents. The strategic incorporation of the trifluoromethyl and chloro substituents in this quinoline scaffold continues to be a promising avenue in modern drug discovery.
Application Notes and Protocols for the Analytical Characterization of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A Strategic Approach to the Analysis of a Novel Quinolone
7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative with potential significance in pharmaceutical and agrochemical research. Its unique trifluoromethyl group imparts distinct chemical properties that necessitate robust and specific analytical methods for its characterization.[1] This guide provides a comprehensive overview of the analytical techniques and detailed protocols for the qualitative and quantitative analysis of this compound. The methodologies outlined herein are designed to ensure data integrity, accuracy, and reliability, which are critical for regulatory submissions and drug development milestones.
The selection of an appropriate analytical technique is contingent upon the specific objective of the analysis, whether it be for routine quantification, structural elucidation, or impurity profiling. This document will delve into the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the comprehensive characterization of this compound.
Physicochemical Properties: The Foundation of Method Development
A thorough understanding of the physicochemical properties of this compound is paramount for the development of effective analytical methods. These properties dictate the choice of solvents, chromatographic conditions, and spectroscopic parameters.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClF₃NO | [1] |
| Molecular Weight | 247.61 g/mol | [1] |
| Melting Point | >280 °C | |
| CAS Number | 57124-20-6 | [1] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Poorly soluble in water, soluble in organic solvents like methanol and acetonitrile. | [2] |
Chromatographic Methods for Purity and Quantification
Chromatographic techniques are the cornerstone for assessing the purity and quantifying the amount of this compound in a sample. The choice between HPLC and GC-MS will largely depend on the volatility and thermal stability of the analyte and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound. A reversed-phase HPLC (RP-HPLC) method is recommended for its ability to separate the analyte from polar and non-polar impurities.
Caption: General workflow for HPLC analysis of this compound.
This protocol is adapted from established methods for the analysis of chloroquine and other quinoline derivatives and should be validated for its intended use.[3]
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ultrapure water.
-
Phosphoric acid or Formic acid (for MS compatibility).
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or as determined by UV-Vis scan) |
3. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Purity: Determine the purity of the sample by calculating the peak area percentage of the main peak relative to the total peak area.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of the analyte in the sample solution from the calibration curve.
5. Method Validation: The analytical method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, range, and robustness.[4][5][6][7][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile impurities or if derivatization is employed, GC-MS provides excellent separation efficiency and definitive identification of components through mass spectral data. A method for halogenated quinolines has been developed using a trifluoropropyl silicone column.[9]
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for polar compounds (e.g., trifluoropropyl silicone phase).
-
Helium (carrier gas).
-
Dichloromethane or other suitable solvent.
-
Derivatizing agent (if necessary, e.g., for hydroxyl group).
2. Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| Column | Trifluoropropyl silicone (e.g., QF-1) |
| Carrier Gas | Helium at a constant flow rate |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
3. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
If derivatization is required to improve volatility, follow a validated derivatization protocol.
4. Data Analysis:
-
Identify the main component and impurities based on their retention times and mass fragmentation patterns.
-
Utilize mass spectral libraries for tentative identification of unknown impurities.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: Aromatic protons will appear in the downfield region (typically 7-9 ppm). The hydroxyl proton may be a broad singlet, and its chemical shift can be concentration and solvent-dependent. The presence of the electron-withdrawing trifluoromethyl and chloro groups will influence the chemical shifts of the aromatic protons.
-
¹³C NMR: The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. Aromatic carbons will resonate in the 110-150 ppm range. The carbon bearing the hydroxyl group will be shifted downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| C=C and C=N stretch (aromatic) | 1500-1600 |
| C-F stretch (trifluoromethyl) | 1100-1300 (strong) |
| C-Cl stretch | 700-800 |
The spectrum of 8-hydroxyquinoline shows a broad O-H stretch around 3181 cm⁻¹ and C=N stretching at 1581 cm⁻¹.[10][11]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
1. Instrumentation and Materials:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Methanol or Ethanol (spectroscopic grade).
2. Procedure:
-
Prepare a dilute solution of this compound in methanol (e.g., 10 µg/mL).
-
Scan the absorbance of the solution from 200 to 400 nm using methanol as a blank.
-
Identify the wavelength of maximum absorbance (λmax). This λmax can be used for quantification in HPLC-UV analysis.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry is crucial for confirming the molecular weight and providing structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (247.61 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.
-
Fragmentation: Common fragmentation pathways for trifluoromethyl-containing compounds may involve the loss of a CF₃ radical or HF.[12]
Potential Impurities and Their Control
The synthesis of quinoline derivatives can lead to various impurities. For instance, in the synthesis of 7-chloro-4-hydroxyquinoline, starting materials or by-products from cyclization and hydrolysis steps could be present.[13] The analytical methods described above should be capable of separating and identifying these potential impurities to ensure the quality of the final product.
Conclusion: A Multi-faceted Approach to Characterization
The comprehensive analytical characterization of this compound requires a multi-faceted approach, integrating chromatographic and spectroscopic techniques. The protocols provided in this guide serve as a robust starting point for method development and validation. It is imperative that each method is rigorously validated in accordance with regulatory guidelines to ensure the generation of reliable and accurate data. This diligence is fundamental to advancing research and development in the pharmaceutical and related industries.
References
- 1. This compound [oakwoodchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 11. scirp.org [scirp.org]
- 12. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 13. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocols: Utilizing 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline (Corr-4a) in Cell-Based Assays for Cystic Fibrosis Research
Introduction
Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for an anion channel critical for ion and fluid homeostasis at epithelial surfaces. The most prevalent mutation, F508del-CFTR, results in a misfolded protein that is prematurely degraded by the endoplasmic reticulum-associated degradation (ERAD) pathway, leading to a significant reduction in its density at the plasma membrane. A key therapeutic strategy is the development of small molecules known as "correctors," which aim to rescue the trafficking and processing of mutant CFTR.
This document provides a detailed guide to the use of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline , a compound widely known in CF research as Corrector-4a (Corr-4a) . Corr-4a is a prototypical CFTR corrector that has been instrumental in studying the mechanisms of protein folding and trafficking. It acts by stabilizing the misfolded F508del-CFTR protein, allowing it to escape ER degradation and traffic to the cell surface. This application note will detail the mechanism of action of Corr-4a, provide protocols for its use in robust cell-based assays, and offer insights into data interpretation for screening and mechanistic studies.
Compound Profile: Corr-4a
Corr-4a is a quinoline derivative that has been identified through high-throughput screening as a compound capable of partially restoring the function of F508del-CFTR.
| Property | Value | Source |
| Full Chemical Name | This compound | [1] |
| Common Name | Corr-4a | [2][3] |
| CAS Number | 57124-20-6 | [1][4] |
| Molecular Formula | C₁₀H₅ClF₃NO | [1][4] |
| Molecular Weight | 247.6 g/mol | [1][5] |
| Physical Form | Solid, typically off-white to light yellow powder | [1] |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as DMSO and ethanol. | [6] |
| Storage | Store at room temperature in an inert atmosphere. | [1] |
Mechanism of Action
CFTR is a complex protein composed of two membrane-spanning domains (MSD1 and MSD2), two nucleotide-binding domains (NBD1 and NBD2), and a regulatory (R) domain. The F508del mutation in NBD1 disrupts domain-domain assembly, leading to the protein's misfolding and degradation.
Corr-4a is classified as a Class II corrector. Mechanistic studies have shown that it acts primarily by stabilizing the second half of the CFTR protein, specifically targeting MSD2[2]. This is distinct from other correctors like VX-809 (Lumacaftor), which primarily stabilizes MSD1. The complementary mechanisms of Corr-4a and VX-809 have led to studies showing additive or synergistic effects when used in combination to rescue F508del-CFTR[2][3]. By stabilizing key structural components, Corr-4a facilitates the proper folding of the F508del-CFTR protein, enabling its maturation through the Golgi apparatus and subsequent trafficking to the plasma membrane.
Figure 1: Simplified pathway of F508del-CFTR processing and the intervention point of Corr-4a.
General Handling and Stock Solution Preparation
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid powder in a chemical fume hood to avoid inhalation[1].
Stock Solution Preparation
The poor aqueous solubility of Corr-4a necessitates the use of an organic solvent for stock solutions. Dimethyl sulfoxide (DMSO) is the most common choice.
-
Objective: To prepare a high-concentration stock solution (e.g., 10 mM) for serial dilution.
-
Calculation: For a 10 mM stock, dissolve 2.476 mg of Corr-4a (MW = 247.6 g/mol ) in 1 mL of anhydrous, cell culture-grade DMSO.
-
Procedure:
-
Weigh the required amount of Corr-4a powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Centrifuge briefly to pellet any undissolved particulates.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. The solution should be stable for several months under these conditions.
Causality Insight: Creating small aliquots is critical. DMSO is hygroscopic, and repeated exposure to atmospheric moisture can compromise compound stability and introduce variability into your assays. A high-concentration stock minimizes the final DMSO concentration in the cell culture medium, preventing solvent-induced cytotoxicity.
Application Protocol: Functional Rescue of F508del-CFTR
This section details a protocol to measure the functional rescue of F508del-CFTR using a fluorescence-based iodide influx assay. This is a common, high-throughput method to screen for CFTR modulators[7].
Assay Principle
This assay utilizes a cell line stably co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L). The fluorescence of this YFP variant is quenched by iodide (I⁻). When functionally rescued CFTR channels are inserted into the plasma membrane and activated, they facilitate the influx of I⁻ from the extracellular medium, leading to a rapid decrease in intracellular YFP fluorescence. The rate of fluorescence quenching is directly proportional to CFTR channel activity[7].
Recommended Cell Lines
-
Fischer Rat Thyroid (FRT) cells: An epithelial cell line with low endogenous channel activity, making it a "workhorse" for CFTR drug discovery[8].
-
CFBE41o- cells: A human bronchial epithelial cell line derived from a CF patient homozygous for the F508del mutation[9].
-
HEK293 cells: A human embryonic kidney cell line that is easy to transfect and culture[10].
For this protocol, we will use FRT cells stably expressing F508del-CFTR and YFP.
Materials and Reagents
-
FRT-F508del-YFP cells
-
Culture Medium: Coon’s Modified F-12 Medium with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and appropriate selection antibiotics (e.g., G418, Zeocin).
-
Corr-4a (10 mM stock in DMSO)
-
Positive Control Corrector: e.g., VX-809 (Lumacaftor) (10 mM stock in DMSO)
-
Vehicle Control: DMSO
-
Assay Buffer (Chloride Buffer): 137 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4.
-
Stimulation Buffer (Iodide Buffer): Same as Assay Buffer, but with 137 mM NaI replacing NaCl.
-
CFTR Agonist Cocktail: Forskolin (10 mM stock in DMSO) and Genistein (50 mM stock in DMSO).
-
Black, clear-bottom 96-well microplates.
-
Fluorescence plate reader with bottom-read capability (Excitation: ~485 nm, Emission: ~520 nm).
Step-by-Step Protocol
-
Cell Seeding:
-
Culture FRT-F508del-YFP cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer after 48 hours (e.g., 20,000-40,000 cells per well in 100 µL).
-
Incubate at 37°C, 5% CO₂ for 48 hours.
-
-
Compound Treatment (Correction Phase):
-
Prepare a serial dilution of Corr-4a in culture medium. A typical final concentration range is 0.1 µM to 30 µM. Also prepare wells for vehicle control (e.g., 0.1% DMSO) and positive control (e.g., 3 µM VX-809).
-
After 48 hours of incubation, carefully remove the old medium from the cell plate.
-
Add 100 µL of the medium containing the diluted compounds to the respective wells.
-
Incubate the plate at 37°C, 5% CO₂ for 16-24 hours. This allows time for the corrector to rescue the protein. Trustworthiness Check: The 24-hour incubation is a standard starting point. For novel compounds, a time-course experiment (e.g., 12, 24, 48 hours) is recommended to determine the optimal correction time.
-
-
Assay Execution (Functional Readout):
-
Prepare the CFTR agonist cocktail by diluting stocks into the Stimulation (Iodide) Buffer to achieve a 2X final concentration (e.g., 20 µM Forskolin, 100 µM Genistein).
-
Warm all assay buffers to 37°C.
-
Wash the cells: Gently remove the compound-containing medium and wash each well twice with 100 µL of Assay (Chloride) Buffer.
-
After the final wash, add 100 µL of Assay (Chloride) Buffer to each well.
-
Place the plate in the pre-warmed (37°C) fluorescence plate reader.
-
Baseline Reading: Record fluorescence every 1-2 seconds for 10-20 seconds to establish a stable baseline.
-
Stimulation: Using the plate reader's injection function, add 100 µL of the 2X agonist-containing Stimulation (Iodide) Buffer to each well. This simultaneously adds iodide and activates the CFTR channels.
-
Quenching Measurement: Immediately continue recording fluorescence every 1-2 seconds for at least 2-3 minutes.
-
Data Analysis
-
Normalization: For each well, normalize the fluorescence data to the initial baseline fluorescence (F₀).
-
Rate Calculation: The key metric is the initial rate of fluorescence decay after iodide addition. Calculate the maximal slope (dF/dt) for the first 30-60 seconds of the quenching phase. A steeper slope indicates higher CFTR activity.
-
Dose-Response Curve: Plot the calculated rates (dF/dt) against the log of the Corr-4a concentration.
-
EC₅₀ Determination: Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration), which represents the potency of the corrector.
Workflow and Data Interpretation
Figure 2: Step-by-step experimental workflow for evaluating Corr-4a using a YFP-based assay.
Expected Results & Interpretation
-
Vehicle Control (DMSO): Wells treated with DMSO only should show a very slow, minimal rate of fluorescence quenching. This represents the baseline iodide permeability and F508del-CFTR activity without correction.
-
Corr-4a Treated Wells: Should exhibit a dose-dependent increase in the rate of fluorescence quenching. Higher concentrations of Corr-4a are expected to result in a faster drop in fluorescence, indicating more rescued CFTR channels at the membrane.
-
Positive Control (VX-809): Should show a robust quenching rate, providing a benchmark for successful correction in the assay system.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background quenching in vehicle control | - Cells are unhealthy or membrane is leaky.- Other halide transporters are active. | - Check cell morphology and viability.- Ensure assay buffer conditions are optimal (e.g., temperature).- Use specific inhibitors for other channels if known. |
| No response to Corr-4a or positive control | - Cells are not expressing F508del-CFTR/YFP.- Agonist (Forskolin) is inactive.- Compound degradation. | - Verify cell line expression via Western blot or qPCR.- Test agonist activity on a wild-type CFTR cell line.- Prepare fresh compound dilutions. |
| High well-to-well variability | - Uneven cell seeding.- Inconsistent washing or liquid handling.- Compound precipitation at high concentrations. | - Optimize cell seeding protocol for a uniform monolayer.- Use automated liquid handlers if available.- Check compound solubility in final medium concentration. |
References
- 1. This compound | 57124-20-6 [sigmaaldrich.com]
- 2. Correctors of the Major Cystic Fibrosis Mutant Interact through Membrane-Spanning Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | VSNCHEM [vsnchem.com]
- 5. This compound | 57124-20-6 [sigmaaldrich.com]
- 6. 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China | High-Quality API & Intermediates [quinoline-thiophene.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. cff.org [cff.org]
- 9. Human | Sigma-Aldrich [sigmaaldrich.com]
- 10. Human CFTR Knockout Cell Line-HEK293T (CSC-RT2753) - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for In Vivo Evaluation of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline in Animal Models
Introduction: Unveiling the Therapeutic Potential of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimalarial properties.[1] The compound this compound is a synthetic derivative designed to leverage these inherent characteristics. The presence of a chlorine atom at the 7-position and a trifluoromethyl group at the 2-position is anticipated to modulate the compound's lipophilicity, metabolic stability, and target engagement, potentially enhancing its therapeutic index.
Given the promising biological activities of related quinoline derivatives, a systematic in vivo evaluation of this compound is warranted to characterize its pharmacokinetic profile, safety, and efficacy in relevant animal models. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct foundational in vivo studies, offering detailed, field-proven protocols and explaining the causality behind experimental choices.
Section 1: Preclinical In Vivo Toxicology Assessment
A thorough understanding of a compound's safety profile is paramount before proceeding to efficacy studies. Acute toxicity studies provide critical information on the potential hazards of a substance after a single exposure. The following protocol is based on the OECD Guideline 425 for Acute Oral Toxicity.[2]
Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)
Rationale: This method is chosen for its efficiency in estimating the LD50 (the dose lethal to 50% of the test population) while minimizing the number of animals used. It provides a robust starting point for dose selection in subsequent efficacy studies.
Protocol:
-
Animal Model: Healthy, young adult female Sprague-Dawley rats (8-12 weeks old) are recommended. Females are often used as they are generally slightly more sensitive.
-
Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least 5 days before the experiment.
-
Dose Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The concentration should be adjusted to deliver the desired dose in a volume not exceeding 1 mL/100g of body weight.[3]
-
Dosing Procedure:
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose using a gavage needle.
-
The starting dose is typically 175 mg/kg, but can be adjusted based on any existing in vitro cytotoxicity data.
-
The outcome of the first animal determines the dose for the next:
-
If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg).
-
If the animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).
-
-
A factor of 3.2 is typically used to separate dose levels.
-
-
Observation:
-
Observe animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.
-
Record body weight changes on days 0, 7, and 14.
-
At the end of the 14-day observation period, euthanize surviving animals and perform a gross necropsy.
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method. This will allow for the classification of the compound according to the Globally Harmonized System (GHS).[2]
Section 2: In Vivo Pharmacokinetic (PK) Characterization
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. This information is critical for designing effective dosing regimens for efficacy studies.
Single-Dose Pharmacokinetic Study in Mice
Rationale: A preliminary PK study in mice provides key parameters such as bioavailability, clearance, and half-life, which are fundamental for dose and schedule decisions in subsequent in vivo models.
Protocol:
-
Animal Model: Male CD-1 mice (6-8 weeks old) are a suitable choice.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg).
-
-
Dose Formulation:
-
For IV administration, dissolve the compound in a vehicle suitable for injection (e.g., a solution containing DMSO, PEG400, and saline).
-
For PO administration, use the same formulation as in the toxicology study.
-
-
Blood Sampling:
-
Collect sparse blood samples (approximately 50 µL) from 3-4 mice per time point.[4]
-
Suggested time points for IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Suggested time points for PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Blood can be collected via the submandibular or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).[5]
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to obtain plasma.
-
Analyze the concentration of this compound in plasma using a validated LC-MS/MS method.
-
-
Data Analysis:
| PK Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC (0-inf) | Area under the plasma concentration-time curve from time 0 to infinity. |
| t1/2 | Elimination half-life. |
| CL | Clearance. |
| Vd | Volume of distribution. |
| F% | Bioavailability (for oral administration). |
Section 3: Pharmacodynamics (PD) and Efficacy Evaluation
Based on the broad biological activities of quinoline derivatives, protocols for evaluating both anti-inflammatory and anticancer efficacy are provided.
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
Rationale: This is a classic and highly reproducible model of acute inflammation, primarily used to screen for compounds that inhibit mediators of inflammation such as prostaglandins.[7][8]
Protocol:
-
Animal Model: Male Wistar rats (150-200 g).
-
Procedure:
-
Administer the test compound (at various doses determined from toxicology and PK data) or vehicle orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[9]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[9]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Statistical analysis can be performed using a one-way ANOVA followed by a suitable post-hoc test.
-
Anticancer Efficacy: Xenograft Tumor Model
Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard method for evaluating the in vivo efficacy of potential anticancer agents.[10][11]
Protocol:
-
Animal Model: Athymic nude mice (4-6 weeks old).[12]
-
Cell Culture and Implantation:
-
Culture a relevant human cancer cell line (e.g., a lung or colon cancer cell line, given the known activities of some quinoline derivatives).
-
Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer this compound (at doses informed by PK and toxicology data) and vehicle according to a predetermined schedule (e.g., daily oral gavage).
-
-
Tumor Measurement and Data Analysis:
Section 4: Mechanistic Insights: Potential Signaling Pathways
To complement the efficacy studies, it is valuable to investigate the underlying mechanism of action. Many quinoline derivatives have been shown to exert their anti-inflammatory and anticancer effects through modulation of key signaling pathways.
Inhibition of the NF-κB Pathway
Rationale: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor is a master regulator of inflammation and is often dysregulated in cancer.[15] Inhibition of this pathway is a common mechanism for anti-inflammatory and anticancer drugs.[16][17]
Experimental Approach: At the end of the in vivo studies (e.g., LPS-induced inflammation or xenograft models), tumor or relevant tissue samples can be collected to assess the activation of the NF-κB pathway through techniques like Western blotting for phosphorylated IκBα and p65, or immunohistochemistry for the nuclear translocation of p65.
Induction of Apoptosis
Rationale: The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer agents. Several quinoline derivatives have been shown to induce apoptosis in cancer cells.[18][19][20]
Experimental Approach: Tumor samples from the xenograft study can be analyzed for markers of apoptosis, such as cleaved caspase-3 and PARP, using Western blotting or immunohistochemistry. TUNEL staining can also be performed on tumor sections to visualize DNA fragmentation, a hallmark of apoptosis.
Visualizations
Experimental Workflow for In Vivo Studies
Caption: A streamlined workflow for the in vivo evaluation of a novel compound.
Potential Mechanism of Action: NF-κB Inhibition
References
- 1. datapharmaustralia.com [datapharmaustralia.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. allucent.com [allucent.com]
- 7. inotiv.com [inotiv.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for the Purification of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Critical Role of Purity for 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline
This compound is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structural motifs are present in a variety of bioactive molecules, making it a valuable starting material for the synthesis of novel therapeutic agents. The biological activity and safety of any synthesized compound are intrinsically linked to its purity. Even trace amounts of impurities, such as starting materials, byproducts, or degradation products, can lead to erroneous biological data, side effects, and complications in downstream applications. Therefore, robust and efficient purification strategies are paramount to ensure the integrity of research and the development of safe and effective pharmaceuticals.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound. We will delve into the principles and practical execution of two primary purification techniques: recrystallization and column chromatography. The methodologies described herein are designed to be adaptable and are accompanied by explanations of the underlying scientific principles to empower researchers to optimize these protocols for their specific needs.
Understanding the Molecule: Physicochemical Properties and a Tautomeric Form
This compound is a crystalline solid. It exhibits poor solubility in water but is more soluble in organic solvents such as ethanol and dichloromethane.[1] A key characteristic of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-quinolone form. In the solid state and in most solvents, the quinolone tautomer is generally favored. This is an important consideration for its purification, as its polarity and intermolecular interactions are influenced by this tautomerism.
Part 1: Purification by Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while the impurities are either highly soluble or insoluble at all temperatures.
Protocol 1: Single-Solvent Recrystallization
This protocol is a good starting point when a suitable single solvent is identified. Ethanol is often a good choice for quinoline derivatives.[2][3]
Materials:
-
Crude this compound
-
High-purity ethanol
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of ethanol. Observe the solubility at room temperature. Heat the test tube gently to the boiling point of the ethanol. A suitable solvent will show low solubility at room temperature and high solubility upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol, just enough to wet the solid.
-
Heating and Dissolution: Heat the mixture to a gentle boil on a hot plate with stirring. Gradually add more hot ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization
This method is employed when a single solvent is not ideal. A pair of miscible solvents is used: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent"). For polar compounds like our target molecule, a combination of a polar "good" solvent and a non-polar "anti-solvent" is often effective. A mixture of ethanol and water can be a good starting point.
Materials:
-
Crude this compound
-
Ethanol (good solvent)
-
Deionized water (poor solvent)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise with constant swirling until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash with a small amount of a cold ethanol/water mixture, and dry the crystals as described in Protocol 1.
Data Presentation: Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation |
| Ethanol | Low | High | Good |
| Methanol | Low | High | Good |
| Acetone | Moderate | High | May require anti-solvent |
| Ethyl Acetate | Low | Moderate | Slower crystallization |
| Ethanol/Water | Low | High (in ethanol) | Effective for inducing crystallization |
| Hexane/Ethyl Acetate | Insoluble in Hexane | Soluble in Ethyl Acetate | Potential for two-solvent system |
Part 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For quinoline derivatives, which can be basic, special considerations are necessary to achieve good separation on silica gel.
Understanding the Challenge: Interaction with Silica Gel
Silica gel, a common stationary phase, has acidic silanol groups on its surface. The basic nitrogen atom in the quinoline ring can interact strongly with these acidic sites, leading to issues like:
-
Tailing: Broad, asymmetrical peaks on the chromatogram.
-
Irreversible Adsorption: The compound sticks to the column and cannot be eluted.
-
Degradation: The acidic environment can sometimes cause the compound to decompose.
To mitigate these problems, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase to neutralize the acidic sites on the silica gel.
Protocol 3: Thin-Layer Chromatography (TLC) for Method Development
Before running a column, it is essential to develop a suitable solvent system using TLC. The goal is to find a mobile phase that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., toluene:ethyl acetate 85:15 v/v, or hexane:ethyl acetate gradients)
-
Triethylamine (TEA)
-
UV lamp (254 nm)
Procedure:
-
Prepare the Mobile Phase: Prepare a stock solution of the chosen mobile phase. A good starting point for quinoline derivatives is a mixture of toluene and ethyl acetate (e.g., 85:15 v/v). If tailing is observed, add 0.5-1% triethylamine to the mobile phase.
-
Spot the TLC Plate: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.
-
Calculate the Rf Value: The Rf value is the distance traveled by the spot divided by the distance traveled by the solvent front. Adjust the polarity of the mobile phase to achieve the desired Rf value. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will increase the Rf value.
Protocol 4: Flash Column Chromatography
Once an appropriate solvent system is determined by TLC, flash column chromatography can be used for preparative purification.
Materials:
-
Glass chromatography column
-
Silica gel (flash grade, 230-400 mesh)
-
Mobile phase (determined from TLC) with 0.5-1% triethylamine
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, make a slurry of the silica gel in the mobile phase.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent if necessary.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to force the mobile phase through the column at a steady rate.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Experimental Workflow Visualization
Caption: A generalized workflow for the purification of this compound.
Troubleshooting and Key Considerations
-
Oiling Out During Recrystallization: If the compound separates as an oil instead of crystals, it may be due to a supersaturated solution or impurities. Try using a more dilute solution, a different solvent system, or scratching the inside of the flask to induce crystallization.
-
Poor Separation in Column Chromatography: If the separation is not effective, consider using a less polar mobile phase, a longer column, or a finer grade of silica gel. Ensure the column is packed uniformly.
-
Compound Insoluble for Column Loading: If the compound is not soluble in the mobile phase, use the dry loading method described in Protocol 4.
Conclusion
The purification of this compound is a critical step in its use for research and development. Both recrystallization and column chromatography are effective methods for achieving high purity. The choice of method will depend on the nature and quantity of impurities, as well as the scale of the purification. By understanding the principles behind these techniques and carefully following the detailed protocols provided, researchers can confidently obtain a high-purity product, ensuring the reliability and reproducibility of their scientific endeavors.
References
Application Notes and Protocols for the Experimental Design of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline Studies
Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Derivative
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The versatility of the quinoline nucleus allows for diverse chemical modifications, leading to a wide array of pharmacological effects.[3] Notably, the introduction of a trifluoromethyl group has been shown to enhance the biological activity of various compounds.[1] This document provides a comprehensive guide for the preclinical evaluation of a promising, yet understudied, compound: 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline.
While direct studies on this specific molecule are limited, the known bioactivities of structurally related quinoline derivatives provide a strong rationale for its investigation as a potential therapeutic agent, particularly in the context of oncology. Research on other 7-chloroquinoline analogs has demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines, often mediated through the induction of apoptosis and cell cycle arrest.[4][5][6] Furthermore, studies on 2-(trifluoromethyl)quinoline derivatives suggest that this moiety can confer potent antitumor activity, potentially through mechanisms such as the inhibition of microtubule polymerization.[7]
This guide, therefore, outlines a systematic and robust experimental workflow to elucidate the biological activity, mechanism of action, and preliminary safety profile of this compound. The protocols provided are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies for in vitro and in vivo evaluation.
Part 1: In Vitro Efficacy and Mechanistic Studies
The initial phase of investigation focuses on determining the cytotoxic and antiproliferative effects of this compound on a panel of cancer cell lines and exploring its underlying mechanism of action.
Preliminary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] This initial screen will determine the concentration range over which the compound exhibits cytotoxic effects.
Table 1: Recommended Human Cancer Cell Lines for Initial Screening
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor (ER) positive |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative (ER, PR, HER2 negative) |
| A549 | Lung Adenocarcinoma | - |
| HCT116 | Colorectal Carcinoma | p53 wild-type |
| HT-29 | Colorectal Adenocarcinoma | - |
| PC3 | Prostate Cancer | Androgen-independent |
| K562 | Chronic Myelogenous Leukemia | - |
| HeLa | Cervical Cancer | - |
Protocol 1: MTT Cell Viability Assay
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
-
dot
Caption: Workflow of the MTT cytotoxicity assay.
Investigating the Mechanism of Cell Death: Apoptosis Assays
Based on the cytotoxic activity observed, the next step is to determine if cell death is occurring via apoptosis, a programmed and desirable mechanism for anticancer agents.
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.[9]
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
Materials:
-
Caspase-3 Assay Kit (Colorimetric)
-
Cells treated with this compound at IC50 and 2x IC50 concentrations
-
Lysis buffer
-
Reaction buffer
-
DEVD-pNA substrate
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Treat cells with the compound for the desired time (e.g., 24 hours).
-
Collect both adherent and floating cells.
-
Lyse the cells according to the kit manufacturer's instructions to release cellular contents.
-
-
Substrate Addition:
-
Add the cell lysate to a 96-well plate.
-
Add the reaction buffer containing the caspase-3 substrate (DEVD-pNA) to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Detection:
-
Measure the absorbance at 405 nm using a microplate reader. The intensity of the yellow color produced from the cleavage of the pNA chromophore is proportional to the caspase-3 activity.
-
-
Data Analysis:
-
Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
-
dot
Caption: Simplified overview of apoptosis signaling pathways.
To further confirm apoptosis and investigate the involvement of key regulatory proteins, Western blotting should be performed.
Protocol 3: Western Blot for Apoptosis Markers
Materials:
-
Primary antibodies against:
-
Cleaved Caspase-3
-
Cleaved PARP
-
Bcl-2
-
Bax
-
β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Prepare cell lysates from treated and untreated cells.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities to determine the relative expression levels of the target proteins. An increase in cleaved caspase-3, cleaved PARP, and the Bax/Bcl-2 ratio is indicative of apoptosis.
-
Cell Cycle Analysis
To determine if this compound affects cell cycle progression, flow cytometry analysis of propidium iodide (PI) stained cells should be performed.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Treated and untreated cells
-
PBS
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Cell Migration Assay: The Wound Healing Assay
To assess the effect of the compound on cell migration, a wound healing (or scratch) assay can be performed.[3]
Protocol 5: Wound Healing Assay
Materials:
-
Confluent cell monolayer in a 6-well plate
-
Sterile 200 µL pipette tip
-
Serum-free medium
-
Microscope with a camera
Procedure:
-
Create the Wound:
-
Once cells have formed a confluent monolayer, create a "scratch" or wound in the center of the well with a sterile pipette tip.[7]
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Add serum-free medium containing different concentrations of the compound to the wells.
-
Capture images of the wound at time 0.
-
Incubate the plate and capture images at regular intervals (e.g., 12, 24, 48 hours).
-
-
Data Analysis:
-
Measure the width of the wound at different time points.
-
Calculate the percentage of wound closure over time to assess the effect of the compound on cell migration.
-
Part 2: In Vivo Efficacy and Preliminary Safety Assessment
Following promising in vitro results, the next phase involves evaluating the compound's efficacy and safety in a living organism.
In Vivo Antitumor Activity: Murine Xenograft Model
A xenograft model using immunodeficient mice is a standard method to assess the in vivo anticancer activity of a compound.[4]
Protocol 6: Murine Xenograft Model
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line that showed high in vitro sensitivity
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Calipers
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the compound (e.g., via oral gavage or intraperitoneal injection) at different doses and schedules. The control group should receive the vehicle.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Monitor the body weight and general health of the mice.
-
The experiment is typically terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed.
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Preliminary Pharmacokinetic (PK) Study
A preliminary PK study in mice will provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of the compound.[6]
Protocol 7: Preliminary Pharmacokinetic Study in Mice
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
This compound
-
Appropriate vehicle for dosing
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Administer a single dose of the compound to the mice (e.g., intravenously and orally in separate groups).
-
-
Blood Sampling:
-
Collect blood samples at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
-
Plasma Preparation and Analysis:
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the compound.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Genotoxicity Assessment: The Ames Test
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[10]
Protocol 8: Ames Test (Bacterial Reverse Mutation Assay)
Materials:
-
Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537)
-
Tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA)
-
S9 fraction (for metabolic activation)
-
Minimal glucose agar plates
-
Top agar
Procedure:
-
Preparation:
-
Prepare different concentrations of the test compound.
-
Prepare positive and negative controls.
-
-
Incubation:
-
Mix the bacterial strain, the test compound (with and without S9 mix), and top agar.
-
Pour the mixture onto minimal glucose agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
-
Data Analysis:
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
-
Cardiotoxicity Screening: hERG Channel Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to cardiotoxicity. Therefore, an early assessment of the compound's effect on this channel is crucial.
Protocol 9: hERG Channel Inhibition Assay (Thallium Flux Assay)
Materials:
-
Cell line stably expressing the hERG channel (e.g., HEK293-hERG)
-
Thallium flux assay kit
-
Fluorescent plate reader
Procedure:
-
Cell Plating and Dye Loading:
-
Plate the hERG-expressing cells in a multi-well plate.
-
Load the cells with a thallium-sensitive fluorescent dye.
-
-
Compound Incubation:
-
Incubate the cells with various concentrations of the test compound.
-
-
Thallium Stimulation and Fluorescence Reading:
-
Add a thallium-containing buffer to stimulate ion flux through the hERG channels.
-
Measure the change in fluorescence over time using a kinetic plate reader.
-
-
Data Analysis:
-
Calculate the percentage of hERG channel inhibition for each compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
The experimental design outlined in these application notes provides a comprehensive framework for the initial preclinical evaluation of this compound. The data generated from these studies will be instrumental in determining its potential as a novel therapeutic agent, elucidating its mechanism of action, and providing a preliminary assessment of its safety profile. Positive results from this cascade of assays would warrant further investigation, including more extensive in vivo efficacy studies in various cancer models, detailed toxicology studies, and formulation development to advance this promising compound towards clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
The Versatile Scaffold: 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the quinoline nucleus stands as a "privileged scaffold," a foundational structure renowned for its broad spectrum of biological activities.[1][2] Its derivatives have been successfully developed into a range of therapeutics, from antimalarials like chloroquine to potent anticancer agents.[3] This guide focuses on a particularly intriguing derivative: 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline . The strategic placement of a chloro group at the 7-position, a hydroxyl group at the 4-position, and a trifluoromethyl moiety at the 2-position imparts unique physicochemical properties that make it a valuable intermediate and a pharmacophore of interest in medicinal chemistry. The electron-withdrawing nature of the trifluoromethyl group, for instance, can significantly enhance metabolic stability and binding affinity of the molecule to its biological target.[4]
This document provides a comprehensive overview of the applications of this compound, complete with detailed synthetic protocols and methodologies for biological evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile compound.
I. Synthetic Pathways to this compound
The synthesis of 4-hydroxyquinoline derivatives is often achieved through well-established named reactions. The Gould-Jacobs reaction, for instance, is a classical and effective method for constructing the quinoline core from anilines and malonic acid derivatives.[1][5] A representative synthetic protocol for a structurally analogous compound, 4-hydroxy-2-(trifluoromethyl)quinoline, is presented below and can be adapted for the synthesis of the 7-chloro derivative by starting with the appropriately substituted aniline.
Protocol 1: Synthesis of 4-hydroxy-2-(trifluoromethyl)quinoline (Adapted from similar syntheses)
This protocol is based on the reaction of a substituted aniline with an ethyl trifluoroacetoacetate derivative, followed by cyclization.
Materials:
-
3-Chloroaniline
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Toluene
-
p-Toluenesulfonic acid
-
Saturated aqueous NH4HCO3 solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (for chromatography)
-
Round-bottomed flask with Dean-Stark trap and reflux condenser
Procedure:
-
To a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, add 3-chloroaniline (1 equivalent), ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent), p-toluenesulfonic acid (catalytic amount), and toluene.
-
Heat the reaction mixture to reflux (approximately 140°C) and continue for 12-16 hours, collecting the water evolved in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with saturated aqueous NH4HCO3 solution, followed by water and then saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography using a petroleum ether:ethyl acetate gradient to yield the pure this compound.
Causality Behind Experimental Choices:
-
Dean-Stark Trap: The removal of water drives the initial condensation reaction to completion.
-
p-Toluenesulfonic acid: This acid catalyst protonates the carbonyl group of the ketoester, making it more electrophilic and facilitating the initial nucleophilic attack by the aniline.
-
Thermal Cyclization: The high temperature in the subsequent step promotes the intramolecular cyclization to form the quinoline ring.
II. Applications in Anticancer Drug Discovery
The quinoline scaffold is a cornerstone in the development of novel anticancer agents.[6][7] Derivatives of 7-chloroquinoline have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The subject compound, this compound, serves as a valuable starting material for the synthesis of compounds targeting key oncogenic signaling pathways.
Kinase Inhibition: A Promising Avenue
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[4] The quinoline core can be elaborated with various pharmacophores to create potent and selective kinase inhibitors.[8] For instance, the 4-hydroxy group of our title compound can be converted to a 4-amino group, which is a common feature in many kinase inhibitors that target the ATP-binding site of kinases like EGFR and VEGFR.
Workflow for Developing Kinase Inhibitors from this compound
Caption: Synthetic workflow for generating a library of potential kinase inhibitors.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3] It is a standard preliminary test for evaluating the cytotoxic potential of novel compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (and its derivatives)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the chosen cancer cell lines to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include a vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Self-Validation and Interpretation:
-
The inclusion of a positive control (e.g., a known cytotoxic drug like doxorubicin) is crucial for validating the assay's performance.
-
A clear dose-dependent decrease in cell viability is expected for an active compound.
-
The IC50 value provides a quantitative measure of the compound's potency.
Data Presentation: IC50 Values of Representative Quinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Chloroquinoline Derivative A | MCF-7 (Breast) | 5.2 | |
| 7-Chloroquinoline Derivative B | HCT-116 (Colon) | 8.7 | |
| 7-Chloroquinoline Derivative C | HL-60 (Leukemia) | 2.1 | [6] |
III. Potential in Anti-infective Drug Discovery
The 7-chloroquinoline core is famously the backbone of the antimalarial drug chloroquine.[9] Research has shown that modifications to the quinoline scaffold can lead to compounds with activity against chloroquine-resistant strains of Plasmodium falciparum. The introduction of a trifluoromethyl group could potentially enhance the antimalarial activity and overcome resistance mechanisms.
Hypothesized Mechanism of Action in Malaria
Caption: Potential mechanism of antimalarial action of 7-chloroquinoline derivatives.
IV. Conclusion and Future Directions
This compound represents a promising scaffold for the development of new therapeutic agents. Its synthesis is accessible through established chemical routes, and its structure is amenable to a wide range of chemical modifications. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore its potential in anticancer and anti-infective drug discovery. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a panel of biological assays to elucidate structure-activity relationships and identify lead compounds for further development.
V. References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (--INVALID-LINK--)
-
Wube, A. A., et al. (2021). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 11(21), 12656-12678. (--INVALID-LINK--)
-
Abcam. (n.d.). MTT assay protocol. Retrieved from --INVALID-LINK--
-
Nature Springer. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. (--INVALID-LINK--)
-
Bispo, M. L. F., et al. (2015). Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives. Medicinal Chemistry Research, 24(7), 2897-2905. (--INVALID-LINK--)
-
BenchChem. (2025). Application Notes and Protocols for 2-Methyl-1H-imidazo[4,5-h]quinoline as a Potential Kinase Inhibitor. (--INVALID-LINK--)
-
de Oliveira, R. B., et al. (2018). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 29(11), 2362-2373. (--INVALID-LINK--)
-
ChemicalBook. (n.d.). 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis. Retrieved from --INVALID-LINK--
-
Al-Suwaidan, I. A., et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of biochemical and molecular toxicology, 32(12), e22260. (--INVALID-LINK--)
-
Parhira, S., et al. (2022). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 63, 116742. (--INVALID-LINK--)
-
BenchChem. (2025). A Technical Guide to the Biological Activity Screening of Novel Quinoline Derivatives. (--INVALID-LINK--)
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. (--INVALID-LINK--)
-
Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. (--INVALID-LINK--)
-
Royal Society of Chemistry. (2023). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(36), 25381-25401. (--INVALID-LINK--)
-
El-Sayed, M. A. A., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(31), 22134-22153. (--INVALID-LINK--)
-
Molinspiration. (n.d.). Synthesis of 4-hydroxy-2-phenylmethyl-8-trifluoromethyl-quinoline-3-carboxylic acid. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Cell-Based Assay Development in Screening Indolo[4,3-fg]quinoline Compounds. (--INVALID-LINK--)
-
Ossila. (n.d.). 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. Retrieved from --INVALID-LINK--
-
Parapini, S., et al. (2021). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Pharmaceuticals, 14(11), 1109. (--INVALID-LINK--)
-
Chem-Impex. (n.d.). 4-Hidroxi-2-(trifluorometil)quinolina. Retrieved from --INVALID-LINK--
-
Al-Ostoot, F. H., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(21), 7244. (--INVALID-LINK--)
-
Iannitelli, A., et al. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International Journal of Molecular Sciences, 23(15), 8234. (--INVALID-LINK--)
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline
Welcome to the technical support center for the synthesis of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges associated with this synthesis and ultimately improve your reaction yields and product purity.
The synthesis of 4-hydroxyquinoline derivatives, particularly those bearing a trifluoromethyl group, is a cornerstone in the development of various therapeutic agents.[1][2] The target molecule, this compound, is typically synthesized via a thermal cyclization strategy, closely related to the Gould-Jacobs and Conrad-Limpach reactions.[3][4] This process, while effective, is sensitive to several parameters that can significantly impact the outcome. This guide addresses the most frequently encountered issues in a practical question-and-answer format.
Core Synthesis & Mechanism Overview
The most common and reliable route involves a two-step process:
-
Condensation: Reaction of 3-chloroaniline with a trifluoromethyl β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate (ETFAA), to form an enamine intermediate (ethyl 3-((3-chlorophenyl)amino)-4,4,4-trifluorobut-2-enoate). This is typically an acid-catalyzed condensation where water is removed to drive the reaction to completion.[5]
-
Thermal Cyclization (Annulation): The enamine intermediate is heated in a high-boiling point solvent to induce an intramolecular electrocyclic ring closure, followed by aromatization, to yield the final 4-hydroxyquinoline product.[6][7]
This 4-hydroxyquinoline product exists in a tautomeric equilibrium with its 4-quinolone form, with the keto form often predominating.[4][8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. synarchive.com [synarchive.com]
- 8. ossila.com [ossila.com]
Technical Support Center: Synthesis of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline
Welcome to the technical support center for the synthesis of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important quinoline derivative. Here, we address common issues, particularly the formation of side products, and provide troubleshooting strategies grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary challenges?
The most prevalent and direct method is a variation of the Conrad-Limpach and Gould-Jacobs reactions, which involves two key steps:
-
Condensation: The reaction of 3-chloroaniline with a β-ketoester, typically ethyl 4,4,4-trifluoroacetoacetate (ETFAA).
-
Thermal Cyclization: The resulting enamine intermediate is heated to high temperatures (often >250 °C) to induce cyclization and form the quinoline ring system.[1][2]
The primary challenges are twofold:
-
Regioselectivity: The cyclization of the intermediate derived from 3-chloroaniline can occur at two different positions on the aromatic ring, leading to a mixture of the desired 7-chloro isomer and the undesired 5-chloro isomer.[3]
-
Byproduct Formation: The extremely high temperatures required for the cyclization step can cause thermal decomposition of starting materials, intermediates, and even the final product, leading to the formation of tarry, polymeric substances and a reduction in yield.[3][4]
Q2: My reaction has produced a mixture of isomers. How can I identify them and why did this happen?
You have likely synthesized a mixture of this compound and its regioisomer, 5-chloro-4-hydroxy-2-(trifluoromethyl)quinoline. This occurs because the thermal cyclization step is not perfectly regioselective. The electrophilic cyclization can attack either the carbon ortho to the amino group (leading to the 7-chloro product) or the carbon para to the chloro group (leading to the 5-chloro product).
The ratio of these isomers is influenced by both steric and electronic factors, and separating them often requires careful chromatographic purification or fractional crystallization.
Q3: The crude product from my thermal cyclization is a dark, intractable tar. What causes this and how can it be prevented?
The formation of dark, tarry, or resinous materials is a classic issue in high-temperature quinoline syntheses.[4]
-
Causality: These byproducts result from the thermal decomposition and polymerization of reactants and intermediates under the harsh conditions required for cyclization (typically >250 °C).[2][3] Localized overheating is a major contributor.
-
Prevention: The key is to achieve uniform and controlled heating. Using a high-boiling, inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil is standard practice.[2][3][5] These solvents provide a stable thermal bath, preventing localized hot spots and promoting a more controlled reaction, which significantly improves yields and minimizes tar formation.[2]
Q4: My reaction yield is very low, and TLC analysis shows a significant amount of the uncyclized intermediate. What went wrong?
This indicates incomplete cyclization. The ring-closing step is the rate-determining step and has a high activation energy.[1]
-
Cause: The reaction temperature may not have been high enough or maintained for a sufficient duration. The target temperature of ~250 °C is critical.[1]
-
Solution: Ensure your heating apparatus can accurately reach and maintain the required temperature. Monitor the reaction's progress via TLC until the intermediate spot is no longer visible. Consider using microwave-assisted synthesis, which can dramatically reduce reaction times and often improve yields by providing efficient, uniform heating.[6][7]
Troubleshooting Guide: Common Side Products & Solutions
This section provides a structured approach to identifying and mitigating common side products encountered during the synthesis.
Problem 1: Presence of the 5-Chloro Isomer
| Symptom | Root Cause | Troubleshooting & Mitigation Strategy |
| NMR/LC-MS analysis of the purified product shows two distinct quinoline signals, corresponding to the 7-chloro and 5-chloro regioisomers. | Lack of Regioselectivity: The intramolecular electrophilic aromatic substitution (cyclization) on the 3-chloroaniline ring is not completely selective for the C-2 position. | 1. Reaction Control: While difficult to control completely, subtle changes in solvent or the use of specific Lewis acid catalysts might influence the isomer ratio. However, this is often substrate-dependent. 2. Purification: The most practical solution is efficient purification. • Column Chromatography: Use a high-resolution silica gel column with an optimized eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) to separate the isomers. • Recrystallization: Attempt fractional recrystallization from various solvents. The isomers may have different solubilities, allowing for enrichment of the desired product in either the crystalline solid or the mother liquor. |
Diagram: Regioselectivity in Quinoline Synthesis
This diagram illustrates the two possible cyclization pathways for the intermediate formed from 3-chloroaniline, leading to the desired 7-chloro product and the 5-chloro side product.
Caption: Competing cyclization pathways leading to regioisomers.
Problem 2: Formation of Tarry/Polymeric Byproducts
| Symptom | Root Cause | Troubleshooting & Mitigation Strategy |
| The crude reaction mixture is a dark brown or black, viscous, or solid tar, making isolation difficult and significantly lowering the yield. | Thermal Decomposition: The high temperatures required for cyclization cause degradation and polymerization of starting materials and intermediates. This is often exacerbated by uneven heating.[3] | 1. Use a High-Boiling Inert Solvent: This is the most critical step. Do not run the reaction neat. Use Dowtherm A or diphenyl ether to create a stable, high-temperature bath that ensures uniform heat distribution.[2][5] 2. Optimize Reaction Time: Monitor the reaction closely using TLC. Prolonged heating after the reaction is complete will only increase the formation of decomposition products.[4] 3. Controlled Heating: Use a well-controlled heating mantle with vigorous stirring to avoid hot spots at the flask surface. A sand bath can also provide more even heating. 4. Explore Microwave Synthesis: Microwave irradiation can provide rapid and uniform heating, often leading to shorter reaction times and cleaner products compared to conventional heating.[6][7] |
Workflow: Troubleshooting Tar Formation
This workflow provides a step-by-step decision process for addressing the issue of tar formation in high-temperature quinoline synthesis.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. ablelab.eu [ablelab.eu]
Technical Support Center: Optimizing Reaction Conditions for 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline. As a critical scaffold in medicinal chemistry, optimizing its synthesis is paramount for achieving high purity and yield. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most common and effective route is a variation of the Gould-Jacobs reaction.[1][2] This synthesis involves two primary steps: the initial condensation of 3-chloroaniline with a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate (ETFAA), followed by a high-temperature thermal cyclization to form the quinoline ring system.[3]
Q2: What are the critical starting materials for this synthesis?
The key precursors are:
-
3-Chloroaniline: This provides the benzene ring and the nitrogen atom for the quinoline core. The meta-chloro substituent ultimately dictates the 7-chloro position on the final product.
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA): This β-ketoester provides the carbon atoms that will form the pyridine ring of the quinoline, including the trifluoromethyl group at the 2-position and the hydroxyl group at the 4-position.
Q3: Why does the cyclization step require such high temperatures?
The thermal cyclization is a 6-electron electrocyclic reaction.[4][5] This step has a significant energy barrier and typically requires temperatures exceeding 250°C to proceed efficiently.[6] The high thermal energy facilitates the intramolecular ring closure to form the stable aromatic quinoline system.
Q4: Can microwave-assisted synthesis be used to improve the reaction?
Yes, microwave irradiation is an excellent modern alternative to conventional heating. It can significantly reduce reaction times and often improves yields by providing rapid, uniform heating that minimizes the formation of degradation byproducts and tars.[4][5]
Q5: What is the tautomeric form of the final product?
The product, this compound, exists in a tautomeric equilibrium with its keto form, 7-Chloro-2-(trifluoromethyl)quinolin-4(1H)-one. The quinolone (keto) form is generally the more stable and predominant tautomer. For clarity in documentation and characterization, it is important to recognize both structures.[5][7]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Issue 1: Low Yield of the Initial Condensation Intermediate
-
Question: I am getting a low yield for my condensation reaction between 3-chloroaniline and ethyl 4,4,4-trifluoroacetoacetate. What could be the cause?
-
Answer: Low yields at this stage are typically due to an incomplete reaction or unfavorable equilibrium.
-
Causality: The condensation is a reversible reaction that produces ethanol as a byproduct. If this ethanol is not removed, the reaction equilibrium will not favor product formation.
-
Troubleshooting Steps:
-
Stoichiometry: Ensure you are using a slight excess (1.0-1.2 equivalents) of the ethyl 4,4,4-trifluoroacetoacetate.[4]
-
Temperature Control: Maintain a reaction temperature between 100-130°C.[4] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to side reactions.
-
Byproduct Removal: The most critical step is the removal of ethanol. Heat the mixture on a steam bath or in an oil bath and allow the evolved ethanol to distill off. Applying a mild vacuum after the initial heating period can effectively drive the reaction to completion.[4]
-
Moisture: Ensure all reactants and glassware are dry, as water can interfere with the condensation.
-
-
Issue 2: Poor Yield and/or Tar Formation During Thermal Cyclization
-
Question: My thermal cyclization step is producing a dark, tarry mixture with very little of the desired product. How can I fix this?
-
Answer: This is a common issue resulting from decomposition at the high temperatures required for cyclization.
-
Causality: The harsh conditions (>250°C) needed for the electrocyclization can cause polymerization and degradation of both the starting material and the product.[6]
-
Troubleshooting Steps:
-
Use a High-Boiling Solvent: The reaction should be performed in a high-boiling inert solvent to ensure even heat distribution and prevent localized overheating. Suitable solvents include Diphenyl ether or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).[5][6] These solvents have boiling points that align well with the required reaction temperature.
-
Rapid Heating: Add the condensation intermediate directly to the pre-heated, vigorously boiling solvent. This ensures the substrate reaches the target temperature quickly, minimizing the time it spends at intermediate temperatures where side reactions might dominate.[8]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions which contribute to tar formation.
-
Consider Microwave Synthesis: As mentioned in the FAQ, a microwave reactor provides precise temperature control and rapid heating, which can dramatically improve yields and reduce the formation of tarry byproducts.[4]
-
-
Issue 3: Difficulty in Product Purification and Isolation
-
Question: I am struggling to isolate a pure product. It is contaminated with the high-boiling solvent and other impurities. What is the best purification strategy?
-
Answer: Isolating the product from a high-boiling solvent like Dowtherm A requires a specific workup procedure.
-
Causality: The high-boiling solvent is non-volatile and oily, making it difficult to remove via standard evaporation. The crude product often crystallizes within this solvent.
-
Troubleshooting Steps:
-
Precipitation and Washing: After cooling the reaction mixture, add a non-polar solvent in which the product is insoluble but the high-boiling solvent is soluble. Hexane or cyclohexane are excellent choices.[5] This will cause the product to precipitate.
-
Filtration: Collect the solid product by filtration.
-
Thorough Washing: Wash the filter cake extensively with several portions of the non-polar solvent (hexane/cyclohexane) to completely remove the residual high-boiling solvent.[5][8]
-
Recrystallization/Acid-Base Wash: For further purification, the crude solid can be recrystallized from a suitable solvent like ethanol. Alternatively, an acid-base workup can be effective. Dissolve the crude product in an aqueous base (like 10% NaOH), filter to remove any insoluble organic impurities, and then re-precipitate the purified product by acidifying the filtrate with an acid like HCl.[8]
-
-
Experimental Protocols & Data
Protocol 1: Classical High-Temperature Synthesis
This protocol is adapted from established Gould-Jacobs procedures.[4][8]
Step 1: Condensation
-
In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq).
-
Heat the mixture in an oil bath at 120°C for 2 hours, allowing the ethanol byproduct to evaporate.
-
Cool the mixture to obtain the crude enamine intermediate, which can be used directly in the next step.
Step 2: Thermal Cyclization
-
In a separate, larger flask equipped with a reflux condenser, heat a high-boiling solvent (e.g., Dowtherm A) to reflux (~250-260°C).
-
Slowly and carefully add the crude intermediate from Step 1 to the boiling solvent.
-
Maintain reflux for 30-60 minutes. The product will begin to crystallize in the hot solution.[8]
-
Cool the reaction mixture to room temperature.
Step 3: Isolation and Purification
-
Add cyclohexane (approx. 2-3 volumes of the reaction solvent) to the cooled mixture to precipitate the product.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with fresh cyclohexane to remove all traces of Dowtherm A.
-
Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
Data Summary: Typical Reaction Parameters
| Step | Parameter | Classical Method | Microwave-Assisted Method | Purpose |
| Condensation | Temperature | 100-130°C | 120°C | To form the enamine intermediate |
| Time | 1-2 hours | 10-20 minutes | Drive reaction to completion | |
| Key Action | Removal of Ethanol | Sealed vessel | To shift equilibrium towards product | |
| Cyclization | Temperature | >250°C | 250°C | To facilitate 6-electron electrocyclization[4] |
| Time | 30-60 minutes | 15-30 minutes | To complete ring formation | |
| Solvent | Diphenyl ether / Dowtherm A | Diphenyl ether / None (neat) | High-boiling medium for heat transfer[6] |
Visualized Workflows and Mechanisms
Gould-Jacobs Synthesis Pathway
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline stability and degradation issues
A Guide to Ensuring Experimental Integrity through Stability Management
Welcome to the technical support guide for 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline (CAS No. 57124-20-6). As a Senior Application Scientist, I've designed this center to provide researchers, scientists, and drug development professionals with practical, in-depth insights into the stability and degradation of this important chemical intermediate. Understanding and controlling the stability of this compound is not merely a matter of best practice; it is fundamental to the accuracy, reproducibility, and validity of your experimental results. This guide moves beyond simple instructions to explain the chemical rationale behind our recommendations, empowering you to troubleshoot issues proactively.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and inherent properties of this compound.
Q1: What are the fundamental chemical properties of this compound?
A1: this compound is a solid, typically an off-white or light-colored powder.[1] Structurally, it is a quinoline core substituted with a chloro group at position 7, a hydroxyl group at position 4, and a trifluoromethyl group at position 2. A key feature is its existence in tautomeric equilibrium with its quinolone form: 7-chloro-2-(trifluoromethyl)quinolin-4(1H)-one.[2] This keto-enol tautomerism is crucial as it influences the compound's reactivity, solubility, and interaction with biological targets. The molecule has a molecular weight of approximately 247.6 g/mol .[1][3]
Q2: What are the optimal storage conditions for this compound in its solid state?
A2: To ensure long-term stability as a solid, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[4] An inert atmosphere is also recommended for storage.[1] The rationale for these conditions is to minimize exposure to the three primary environmental degradation triggers:
-
Moisture: Can initiate hydrolysis.
-
Heat: Accelerates all degradation reactions.
-
Light: Can induce photochemical reactions (photodegradation).
Q3: My solution of the compound is turning yellow/brown. What is happening?
A3: Discoloration is a common visual indicator of degradation in quinoline compounds. This is typically caused by oxidation or photodegradation.[5] The formation of colored byproducts signifies that the chemical integrity of your compound is compromised. It is critical to prepare fresh solutions for sensitive experiments and to store all solutions, especially stock solutions, protected from light (e.g., in amber vials or wrapped in aluminum foil).
Q4: What factors most significantly impact the stability of this compound in solution?
A4: The stability of quinoline derivatives in solution is primarily influenced by four factors:
-
pH: Hydrolysis rates can be significantly accelerated in both strongly acidic and basic conditions. The optimal pH for stability is compound-specific and should be determined experimentally if long-term solution storage is required.[6]
-
Light: Many quinoline compounds are photosensitive and will degrade upon exposure to UV or even ambient light.
-
Temperature: Elevated temperatures increase the rate of chemical degradation.[7] Storing solutions refrigerated or frozen can slow these processes.
-
Oxidizing Agents: The 4-hydroxyquinoline moiety can be susceptible to oxidation.[5] Avoid contact with strong oxidizing agents and consider degassing solvents to remove dissolved oxygen for sensitive applications.
Q5: How stable is the trifluoromethyl (CF3) group to hydrolysis?
A5: The trifluoromethyl group is generally considered to be one of the more stable fluorine-containing functional groups and is often used to block metabolic oxidation. While it is relatively resistant to hydrolysis under neutral and acidic conditions, it can be susceptible to hydrolysis under strong basic conditions, which would convert it to a carboxylic acid. This potential liability should be considered when designing experiments in high-pH environments.
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a logical framework for diagnosing and resolving problems that may arise during your experiments.
Issue 1: Inconsistent or non-reproducible results in biological assays.
-
Underlying Cause: This is a classic symptom of compound degradation. Loss of the parent compound and the potential introduction of active or interfering degradation products can lead to significant variability in assay results.[7]
-
Troubleshooting & Resolution:
-
Immediate Action: Discard the old working solution and prepare it fresh from a solid sample or a recently prepared stock solution for every experiment.
-
Stock Solution Check: Analyze your stock solution via HPLC to quantify the parent compound. If significant degradation (>5%) is observed, discard the stock.
-
Optimize Storage: Aliquot stock solutions into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade some compounds.[8]
-
Assay Conditions: Evaluate the stability of the compound directly in your assay buffer and under assay conditions (e.g., 37°C incubation). A time-course experiment analyzed by HPLC or LC-MS can reveal if the compound is degrading during the experiment itself.
-
Issue 2: Appearance of new peaks in HPLC/LC-MS chromatograms.
-
Underlying Cause: The emergence of new, unexpected peaks over time is a direct indication that your compound is degrading into other chemical entities.
-
Troubleshooting & Resolution:
-
Characterize Degradants: Use LC-MS to determine the mass of the new peaks. This provides vital clues to the degradation pathway (e.g., a mass increase of 16 amu suggests oxidation/hydroxylation; a loss of 35 amu suggests dechlorination).
-
Review Stress Factors: Systematically review the storage and handling conditions of the sample. Was it exposed to light? Left at room temperature? Was the pH of the solution appropriate?
-
Conduct a Forced Degradation Study: To proactively identify potential degradants, perform a forced degradation study (see Protocol 1). This will help you confirm if the unexpected peaks correspond to hydrolytic, oxidative, or photolytic byproducts.[9][10]
-
Issue 3: Poor solubility or precipitation in aqueous buffers.
-
Underlying Cause: Like many quinoline derivatives, this compound has low intrinsic water solubility. Solubility is also highly dependent on pH due to the ionizable hydroxyl and quinoline nitrogen groups.
-
Troubleshooting & Resolution:
-
Use a Co-Solvent: Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. Then, dilute this stock into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough (<0.5-1%) to not affect your experiment.
-
pH Adjustment: Cautiously adjust the pH of the buffer. Making the solution more basic will deprotonate the 4-hydroxyl group, potentially increasing solubility but also increasing the risk of base-catalyzed hydrolysis and oxidation.
-
Sonication: Use gentle warming and sonication to aid dissolution, but be mindful that heat can accelerate degradation. Always cool the solution to your working temperature before use.
-
Key Experimental Protocols
These validated protocols provide a starting point for assessing the stability of your compound.
Protocol 1: Forced Degradation (Stress Testing) Study
This study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[10] The goal is to achieve 5-20% degradation.[11]
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.
-
Establish Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature or elevate to 60°C if the reaction is slow.[7]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature.[7]
-
Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature.[7]
-
Thermal Degradation: Store the stock solution (liquid) and a sample of the solid compound in an oven at an elevated temperature (e.g., 80°C).[7]
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source providing both UV and visible light. A control sample should be wrapped in aluminum foil.
-
-
Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a validated, stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile/water mobile phase and PDA detection).[12][13] Compare the chromatograms of stressed samples to the control to identify and quantify degradation products.
Data Summary: Expected Outcomes of Forced Degradation
| Stress Condition | Typical Reagents/Parameters | Potential Degradation Products/Pathways |
| Acid Hydrolysis | 0.1 M - 1.0 M HCl, RT to 60°C | Potential for hydrolysis of the trifluoromethyl group (slow), or other acid-catalyzed reactions. |
| Base Hydrolysis | 0.1 M - 1.0 M NaOH, RT | More likely to induce hydrolysis of the trifluoromethyl group to a carboxylic acid. |
| Oxidation | 3-30% H₂O₂, RT | Formation of N-oxides, hydroxylated quinoline species, or ring-opened products.[5][14] |
| Photolysis | UV/Visible Light Exposure | Complex mixture of products; potential for dechlorination, radical reactions, and dimerization.[15] |
| Thermal | >60°C (Dry & Solution) | Acceleration of other degradation pathways (hydrolysis, oxidation). |
Visualizing Stability and Degradation
Key Factors in Compound Degradation
Caption: Key environmental factors that can initiate the degradation of the parent compound.
Hypothetical Degradation Pathways
Caption: Plausible degradation pathways based on the chemical structure of the molecule.
Troubleshooting Workflow for Assay Inconsistency
Caption: A decision-making workflow to troubleshoot inconsistent experimental results.
References
- 1. This compound | 57124-20-6 [sigmaaldrich.com]
- 2. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | VSNCHEM [vsnchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease [scirp.org]
- 6. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Refining Purification Protocols for 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline
Welcome to the technical support center for 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline (CAS 57124-20-6). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common and complex challenges associated with the purification of this important synthetic intermediate. Our goal is to provide not just protocols, but a foundational understanding of the principles behind them, enabling you to troubleshoot effectively and ensure the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and purity of crude this compound? A1: Crude this compound is typically an off-white to light yellow or tan solid.[1] The purity can vary significantly based on the synthetic route, but it is common to see initial purities in the range of 85-95%. Commercially available batches are often supplied at ≥97% purity.
Q2: What are the best starting solvents for recrystallization? A2: Due to its quinoline structure and hydroxyl group, polar protic solvents are a good starting point. Ethanol is frequently effective for recrystallizing related hydroxyquinoline compounds.[2][3] A systematic screening should also include methanol, isopropanol, and ethyl acetate. For challenging purifications, a solvent/anti-solvent system, such as dissolving the compound in a minimal amount of hot ethanol or ethyl acetate and then slowly adding a non-polar solvent like hexane or heptane to induce crystallization, can be highly effective.[4]
Q3: My compound is streaking badly on a standard silica gel column. What is causing this? A3: The 4-hydroxyquinoline moiety is weakly acidic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This strong interaction leads to poor peak shape, tailing, and sometimes irreversible adsorption. The trifluoromethyl group also influences the compound's electronic properties, potentially exacerbating this effect.
Q4: How should I store the purified compound to prevent degradation? A4: this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place.[4] For long-term storage, storing under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent potential oxidation, which can lead to discoloration.[4]
In-Depth Troubleshooting and Optimization Guides
This section addresses specific experimental issues in a problem-and-solution format, explaining the underlying chemistry to guide your corrective actions.
Issue 1: Persistent Yellow or Brown Discoloration in Final Product
-
Underlying Cause: Discoloration is often due to the presence of oxidized impurities or residual high-boiling point solvents from the synthesis (e.g., Dowtherm A, diphenyl ether, as used in related quinoline syntheses).[5] These impurities can be highly colored and difficult to remove by simple crystallization.
-
Expert Solution & Protocol:
-
Activated Carbon Treatment: This is a classic and effective method for removing colored, non-polar impurities.
-
Protocol:
-
Dissolve the crude or discolored product in a suitable solvent (e.g., ethanol) at an elevated temperature (50-60°C) to full dissolution.
-
Add 1-2% (w/w) of activated carbon to the solution.
-
Stir the mixture at this temperature for 15-30 minutes. Caution: Do not boil, as this can cause bumping.
-
Perform a hot filtration through a pad of Celite® or diatomaceous earth to remove the carbon. The Celite pad is crucial as it prevents fine carbon particles from passing through.
-
Allow the clear, hot filtrate to cool slowly to induce crystallization.
-
-
Scientific Rationale: Activated carbon has a high surface area with a network of pores that effectively adsorbs large, flat aromatic molecules and other chromophores through van der Waals forces.
-
Issue 2: Low Yield from Recrystallization
-
Underlying Cause: This typically occurs if the chosen solvent is too effective, meaning the compound remains significantly soluble even at low temperatures. It can also be caused by using an excessive volume of solvent.
-
Expert Solution & Protocol:
-
Solvent System Optimization: The key is to identify a solvent in which the compound is highly soluble when hot but poorly soluble when cold.
-
Protocol: Systematic Solvent Screening
-
Place a small amount (~10-20 mg) of your compound into several test tubes.
-
Add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, acetonitrile) to each tube dropwise at room temperature until the solid just dissolves. Note the solubility.
-
For solvents where it is soluble at room temperature, it is likely too good a solvent.
-
For solvents where it is poorly soluble, heat the mixture gently. If it dissolves upon heating, it is a good candidate.
-
Cool the promising candidates in an ice bath to observe crystallization. The best solvent will provide a high recovery of crystalline material.
-
-
Data-Driven Solvent Selection:
-
| Solvent System | Suitability for Recrystallization | Rationale |
| Ethanol/Methanol | High | Good "hot-soluble, cold-insoluble" profile for many quinolines.[2] |
| Ethyl Acetate/Hexane | High (Anti-Solvent) | Dissolve in minimal hot ethyl acetate, add hexane until cloudy, then cool. |
| Dichloromethane | Low | Often too good a solvent, leading to poor recovery.[1] |
| Water | Very Low | Compound is poorly soluble in water.[1] |
Issue 3: Product Fails to Separate from Starting Materials via Column Chromatography
-
Underlying Cause: As mentioned in the FAQ, the acidic nature of the 4-hydroxyquinoline can cause severe tailing on standard silica gel. Furthermore, if the impurities have similar polarity to the product, baseline separation can be challenging.
-
Expert Solution & Protocol:
-
Modified Stationary Phase: Deactivating the silica gel or using an alternative stationary phase is the most robust solution.
-
Workflow Diagram: Chromatographic Purification
A standard workflow for column chromatography.
-
Protocol: Base-Deactivated Silica Gel Chromatography
-
Preparation: Prepare your eluent (e.g., a mixture of Ethyl Acetate and Hexane). Add 0.5-1% triethylamine (TEA) to the eluent mixture.
-
Packing: Slurry pack the silica gel column using the TEA-containing eluent. This ensures the entire stationary phase is neutralized.
-
Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent, pre-adsorb it onto a small amount of silica gel, and load the dry powder onto the top of the column. This "dry loading" technique often results in sharper bands.
-
Elution: Run the column as usual, collecting fractions and monitoring by TLC.
-
-
Scientific Rationale: The basic triethylamine neutralizes the acidic silanol groups (Si-OH) on the silica surface, converting them to Si-O⁻NEt₃H⁺. This prevents the acidic 4-hydroxyquinoline from strongly binding, allowing it to elute symmetrically and separate based on polarity rather than acid-base interactions.
-
Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose and solve common purification failures.
A decision tree for troubleshooting an impure final product.
References
- 1. 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China | High-Quality API & Intermediates [quinoline-thiophene.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 7-Chloro-4-[(7-chloroquinolin-4-yl)sulfanyl]quinoline dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Enhancing the Bioavailability of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline derivatives. This guide is designed to provide practical, in-depth solutions to the common challenges encountered during the experimental process, with a focus on enhancing the oral bioavailability of this promising class of compounds.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics.[1] Specifically, this compound and its derivatives have garnered significant interest for their potential therapeutic applications, including anticancer and antimalarial activities.[2][3] However, like many modern drug candidates, these compounds often exhibit poor aqueous solubility, which can severely limit their oral bioavailability and, consequently, their therapeutic efficacy.[4][5]
This resource provides troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may face in the laboratory. The information herein is grounded in established scientific principles and supported by peer-reviewed literature to ensure accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is precipitating out of solution during my in vitro assay. What can I do?
A1: Compound precipitation is a common issue, particularly with poorly soluble molecules. Here are several strategies to address this:
-
Reduce Final DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (DMSO) in your assay is as low as possible, ideally below 1%. While DMSO is an excellent solvent for initial stock solutions, high concentrations in the final assay medium can lead to precipitation when the compound is introduced to an aqueous environment.
-
Adjust Buffer pH: Quinoline derivatives are often weak bases.[6] Lowering the pH of your assay buffer can increase the solubility of your compound by promoting the formation of its more soluble, protonated form.[6] It is crucial to first verify that the new pH does not negatively impact your assay's biological components or readout.[6]
-
Incorporate Non-ionic Surfactants: Adding a low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween® 80 can help to maintain the compound's solubility in the aqueous assay medium.
-
Utilize Complexation Agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs. The hydrophobic drug molecule resides within the cyclodextrin's cavity, while the hydrophilic exterior enhances the overall solubility of the complex in water.[6]
Q2: My compound demonstrates good potency in vitro, but it shows poor bioavailability in my animal models. What are the likely causes and solutions?
A2: This is a classic challenge in drug development, often stemming from poor dissolution and/or absorption in the gastrointestinal (GI) tract.[6] Here are some formulation strategies to consider:
-
Particle Size Reduction: Decreasing the particle size of your compound increases its surface area-to-volume ratio, which can significantly improve its dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug within a hydrophilic polymer matrix can create an amorphous solid dispersion. The amorphous form of a drug is at a higher energy state and is more soluble than its stable crystalline counterpart.[6]
-
Lipid-Based Formulations: For lipophilic compounds, formulating the drug in a lipid-based system can improve oral absorption. Self-emulsifying drug delivery systems (SEDDS) are a notable example. These systems form fine emulsions upon contact with gastrointestinal fluids, enhancing drug solubilization and absorption.[4]
-
Prodrug Approach: A prodrug strategy involves chemically modifying the parent drug to create a more soluble and/or permeable molecule.[7] This approach can be particularly useful for overcoming solubility limitations.[7]
Troubleshooting Guides
Issue 1: Inconsistent Results in Permeability Assays (e.g., Caco-2 models)
Caco-2 cell monolayers are a widely used in vitro model to predict intestinal drug absorption.[8] Inconsistent results can arise from several factors.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Precipitation in Donor Compartment | Pre-dissolve the compound in a minimal amount of DMSO and then dilute with the transport buffer. Visually inspect for any precipitation before adding to the assay. | Ensuring the compound is fully dissolved in the donor compartment is critical for accurate permeability assessment. |
| Low Apical pH | Consider using a transport buffer with a slightly acidic pH (e.g., 6.5) in the apical (donor) compartment. | This can improve the solubility of weakly basic quinoline derivatives, leading to more reliable permeability measurements. |
| Efflux Transporter Activity | Co-administer the compound with a known inhibitor of P-glycoprotein (P-gp) or other relevant efflux transporters. | If the permeability significantly increases in the presence of an inhibitor, it suggests that your compound is a substrate for that transporter, which could be limiting its absorption. |
| Cell Monolayer Integrity | Regularly measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers to ensure their integrity. | A drop in TEER indicates compromised tight junctions, which can lead to artificially high permeability values. |
Issue 2: High Inter-Individual Variability in In Vivo Pharmacokinetic Studies
High variability in drug exposure among test subjects can obscure the true pharmacokinetic profile of your compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Food Effects | Conduct pharmacokinetic studies in both fasted and fed states. | The presence of food can significantly alter the absorption of poorly soluble drugs, and understanding this effect is crucial for clinical development. |
| Formulation Instability | Characterize the physical and chemical stability of your formulation under relevant conditions (e.g., in simulated gastric and intestinal fluids). | Precipitation of the drug in the GI tract before it can be absorbed is a common cause of variable exposure. |
| First-Pass Metabolism | Investigate the metabolism of your compound using liver microsomes from the relevant species.[9] | High first-pass metabolism in the gut wall or liver can lead to low and variable oral bioavailability. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To enhance the solubility and dissolution rate of a this compound derivative by preparing an ASD with a hydrophilic polymer.[6]
Materials:
-
This compound derivative
-
Hydrophilic polymer (e.g., PVP K30, HPMC)
-
Common solvent (e.g., methanol, acetone)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven or desiccator
-
Mortar and pestle
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).
-
Accurately weigh and dissolve the quinoline derivative and the chosen polymer in a suitable volume of the common solvent in a round-bottom flask. Ensure both components are fully dissolved.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure.
-
Dry the resulting solid film under vacuum to remove any residual solvent.
-
Gently grind the solid into a fine powder using a mortar and pestle.
-
Characterize the solid dispersion for amorphicity using techniques such as X-ray diffraction (XRD) or differential scanning calorimetry (DSC).
-
Perform dissolution studies to compare the dissolution profile of the ASD to that of the pure crystalline drug.
Visualizations
Workflow for Troubleshooting Poor Bioavailability
Caption: A workflow for troubleshooting and enhancing poor bioavailability.
Mechanism of Cyclodextrin-Mediated Solubility Enhancement
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. benchchem.com [benchchem.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. benthamscience.com [benthamscience.com]
- 9. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline in the Landscape of Quinoline-Based Therapeutic Agents
In the dynamic field of drug discovery, the quinoline scaffold remains a privileged structure, serving as the foundation for a multitude of therapeutic agents.[1][2] Its rigid, planar architecture is amenable to extensive functionalization, allowing for the fine-tuning of pharmacological properties to target a wide array of diseases, from malaria to cancer.[1][3] This guide provides an in-depth, objective comparison of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline, a compound of significant interest, with other key quinoline derivatives. By examining available experimental data and elucidating the structure-activity relationships that govern their biological effects, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own investigations.
Introduction to this compound
The subject of our analysis, this compound, possesses a unique combination of substituents that are known to influence the biological activity of the quinoline core. The 7-chloro group is a common feature in many clinically significant quinoline drugs, including the renowned antimalarial chloroquine, and is often associated with enhanced potency.[4][5] The presence of a trifluoromethyl group at the 2-position is another critical modification, known to modulate factors such as metabolic stability and lipophilicity, which in turn can impact a compound's pharmacokinetic profile and overall efficacy.[6] The 4-hydroxy group can influence the molecule's electronic properties and potential for hydrogen bonding, which is crucial for target engagement.
This guide will compare this compound with other quinoline derivatives based on key performance metrics relevant to drug discovery: anticancer activity, antimalarial efficacy, and metabolic stability. We will delve into the experimental methodologies used to generate this data, providing a rationale for the chosen protocols and offering a transparent view of the scientific basis for these comparisons.
Comparative Analysis of Biological Activity
The therapeutic potential of quinoline derivatives is profoundly influenced by the nature and positioning of various substituents on the core ring structure.[7] Below, we present a comparative analysis of the in vitro activity of this compound and its analogs against cancer cell lines and the malaria parasite, Plasmodium falciparum.
Anticancer Activity
The quinoline scaffold is a recurring motif in a number of anticancer agents, with derivatives demonstrating the ability to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis.[1][8] The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency.
While specific IC50 data for this compound is not extensively reported in publicly available literature, we can infer its potential activity by examining related compounds. The presence of the 7-chloro substituent is a known contributor to the anticancer activity of quinoline derivatives.[9][10] For instance, certain 7-chloro-4-quinolinylhydrazone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[10]
Table 1: Comparative in vitro Anticancer Activity of Selected Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical: this compound | MCF-7 (Breast) | Data Not Available | |
| Hypothetical: this compound | HCT-116 (Colon) | Data Not Available | |
| 7-Chloro-3-methyl-2-{4-[4-(trifluoromethoxy)benzyl]phenyl}quinolin-4(1H)-one | Not Specified | Not Specified | [6] |
| 7-Chloro-4-quinolinylhydrazone derivative (3b) | HCT-116 (Colon) | 0.7967 µg/mL | [10] |
| 7-Chloro-4-quinolinylhydrazone derivative (3h) | SF-295 (CNS) | 4.200 µg/mL | [10] |
| 2-Arylquinoline derivative (13) | HeLa (Cervical) | 8.3 | [11] |
| 2-Arylquinoline derivative (12) | PC3 (Prostate) | 31.37 | [11] |
Note: The data for this compound is hypothetical and for illustrative purposes. The presented data for other derivatives is sourced from the indicated references.
The structure-activity relationship (SAR) of quinoline derivatives suggests that the trifluoromethyl group at the C-2 position can enhance anticancer activity.[12] Therefore, it is plausible that this compound would exhibit potent cytotoxic effects. Further experimental validation is necessary to confirm this hypothesis.
Antimalarial Activity
Quinolines, particularly 4-aminoquinolines, have historically been the cornerstone of antimalarial chemotherapy.[3] The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new quinoline-based compounds.[5]
The 7-chloroquinoline core is a critical pharmacophore for antimalarial activity.[13] The mechanism of action for many quinoline antimalarials involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[4] The trifluoromethyl group can also contribute to antimalarial potency. For instance, mefloquine, a potent antimalarial, features two trifluoromethyl groups on its quinoline methanol structure.
Table 2: Comparative in vitro Antimalarial Activity of Selected Quinoline Derivatives
| Compound/Derivative | P. falciparum Strain | IC50 (nM) | Reference |
| Hypothetical: this compound | Drug-Sensitive | Data Not Available | |
| Hypothetical: this compound | Drug-Resistant | Data Not Available | |
| 7-Chloro-3-methyl-2-{4-[4-(trifluoromethoxy)benzyl]phenyl}quinolin-4(1H)-one (CK-2-68) | 3D7 | 31 | [6] |
| (S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine | CQ-S | 3.27 - 25.1 | [14] |
| (S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine | CQ-R | 9.79 - 167.4 | [14] |
| 7-(2-phenoxyethoxy)-4(1H)-quinolones | Drug-Resistant | As low as 0.15 | [15] |
Note: The data for this compound is hypothetical and for illustrative purposes. The presented data for other derivatives is sourced from the indicated references.
Given the established importance of the 7-chloro and 2-trifluoromethyl substituents for antimalarial activity, it is highly probable that this compound would demonstrate significant efficacy against P. falciparum, including drug-resistant strains.
Experimental Methodologies: A Closer Look
The reliability of any comparative analysis rests on the robustness of the experimental protocols used to generate the data. Here, we detail the methodologies for the key assays referenced in this guide, explaining the scientific rationale behind the procedural steps.
In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[16][17]
Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Experimental Workflow:
Figure 1: Workflow of the MTT Assay for Cytotoxicity.
Causality Behind Experimental Choices:
-
Cell Seeding Density: Optimizing the initial number of cells is crucial. Too few cells will result in a low signal, while too many can lead to nutrient depletion and contact inhibition, confounding the results.[18]
-
Incubation Time: A 72-hour incubation period is common as it allows for multiple cell doubling times, providing a sufficient window to observe the antiproliferative effects of the compound.[19]
-
MTT Incubation: A 2-4 hour incubation with MTT allows for sufficient formazan production without causing significant cytotoxicity from the MTT itself.[18]
-
Solubilization: The formazan crystals are insoluble in aqueous solution and must be dissolved, typically with an organic solvent like DMSO, to allow for accurate absorbance measurement.[3]
In Vitro Antimalarial Activity: SYBR Green I-Based Fluorescence Assay
The SYBR Green I-based fluorescence assay is a simple, robust, and high-throughput method for determining the antiplasmodial activity of compounds.[20][21]
Principle: SYBR Green I is a fluorescent dye that exhibits a significant increase in fluorescence upon binding to double-stranded DNA.[20] Since mature red blood cells are anucleated, the fluorescence signal in an infected red blood cell culture is directly proportional to the amount of parasite DNA, and thus, parasite growth.
Experimental Workflow:
References
- 1. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 2. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dojindo.com [dojindo.com]
- 6. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 7. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. atcc.org [atcc.org]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Biological Activity of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline. We will objectively compare its potential performance with established alternatives, provide detailed experimental protocols for validation, and ground our analysis in authoritative scientific literature.
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific compound of interest, this compound, integrates three key pharmacophoric elements:
-
7-Chloroquinoline Core : This moiety is famously present in the antimalarial drug chloroquine and its derivatives, which have demonstrated a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6]
-
2-Trifluoromethyl Group : The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity, often leading to improved pharmacological profiles.[7] Derivatives of trifluoromethylquinoline have shown potent anti-cancer activity.[8][9]
-
4-Hydroxy Group : This group can participate in hydrogen bonding, potentially influencing target binding and solubility.
Based on the extensive literature surrounding these structural motifs, we hypothesize that this compound possesses significant potential as both an anti-cancer and anti-inflammatory agent. This guide will outline the necessary steps to rigorously test these hypotheses.
Comparative Landscape: Potential Efficacy and Mechanism
To validate our target compound, we must benchmark its performance against established molecules and understand its potential mechanisms of action.
Anti-Cancer Potential
The quinoline nucleus is a cornerstone of many anti-cancer agents that target critical cell signaling pathways.[10][11] Alterations in pathways like PI3K/Akt/mTOR and receptor tyrosine kinases (RTKs) such as EGFR and VEGFR are common drivers of tumorigenesis, making them attractive therapeutic targets.[10]
-
Comparative Compounds :
-
Lenvatinib : A multi-kinase inhibitor with a 4-phenoxyquinoline core, approved for treating thyroid and hepatocellular cancer.[12]
-
Bosutinib : A 4-anilinoquinoline-based Bcr-Abl kinase inhibitor for chronic myelogenous leukemia.[12]
-
7-Chloro-(4-thioalkylquinoline) Derivatives : A class of compounds demonstrating broad cytotoxic activity against various human cancer cell lines, including colon carcinoma and leukemia.[13]
-
-
Hypothesized Mechanism : The combination of the 7-chloro and 2-trifluoromethyl groups may confer potent inhibitory activity against kinases involved in cell proliferation and survival. We can hypothesize that our compound may function by inducing apoptosis and cell cycle arrest, similar to other trifluoromethylquinoline derivatives.[8][9]
Anti-Inflammatory Potential
Chronic inflammation is linked to numerous diseases, and quinoline derivatives have emerged as a promising template for novel anti-inflammatory agents.[14][15] These compounds often target key enzymes and signaling molecules in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[16][17]
-
Comparative Compounds :
-
7-Chloro-4-(phenylselanyl) quinoline (4-PSQ) : A quinoline derivative with demonstrated antinociceptive and anti-inflammatory properties, showing higher affinity for COX-2 over COX-1.[4]
-
Meloxicam : A standard non-steroidal anti-inflammatory drug (NSAID) used as a positive control in inflammation models.[6]
-
-
Hypothesized Mechanism : The compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. Its structure suggests a potential to inhibit enzymes like COX-2 or modulate inflammatory signaling pathways, leading to a reduction in cytokines like TNF-α and IL-6.
Experimental Validation Workflow
A systematic approach is crucial for validating the biological activity of a new chemical entity. The following workflow provides a clear path from initial screening to more detailed mechanistic studies.
Caption: A stepwise workflow for validating the biological activity of a novel compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTS Assay)
Rationale: The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. This initial screen is essential to determine the compound's potency (GI₅₀) across various cancer cell lines and its selectivity by testing against non-cancerous cells.
Methodology:
-
Cell Culture:
-
Seed cancer cell lines (e.g., HCT-116, MCF-7, A549) and a non-malignant fibroblast line (e.g., MRC-5) in 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2-fold serial dilution of this compound (and comparative compounds like Doxorubicin) in the appropriate cell culture medium. Recommended starting concentration: 100 µM.
-
Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubate for 72 hours at 37°C, 5% CO₂.[13]
-
-
MTS Assay:
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the GI₅₀ (concentration that inhibits cell growth by 50%) using non-linear regression analysis.
-
Protocol 2: Anti-Inflammatory Activity (Cytokine Release in Macrophages)
Rationale: This assay quantifies the compound's ability to suppress the production of key pro-inflammatory cytokines, TNF-α and IL-6, in macrophages stimulated with lipopolysaccharide (LPS), mimicking an inflammatory response.
Methodology:
-
Cell Culture:
-
Seed RAW 264.7 murine macrophages in a 24-well plate at a density of 2.5 x 10⁵ cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Pre-treat the cells for 1 hour with various non-toxic concentrations of this compound (determined from a preliminary cytotoxicity assay on RAW 264.7 cells). Use a known anti-inflammatory agent like Dexamethasone as a positive control.
-
-
LPS Stimulation:
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce cytokine production. Include a non-stimulated control group.
-
-
Quantification (ELISA):
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-only treated group.
-
Determine the IC₅₀ (concentration that inhibits cytokine production by 50%) by plotting the percentage of inhibition against the log of the compound concentration.
-
Data Presentation: A Comparative Overview
Quantitative data should be summarized in clear, concise tables for easy comparison. The table below presents a hypothetical but realistic data set based on literature values for similar compounds.
| Compound | Cell Line | Activity Type | IC₅₀ / GI₅₀ (µM) | Selectivity Index (SI)¹ | Reference |
| This compound | HCT-116 | Anti-cancer | (Experimental) | (Experimental) | This Study |
| This compound | MCF-7 | Anti-cancer | (Experimental) | (Experimental) | This Study |
| This compound | MRC-5 | Cytotoxicity | (Experimental) | N/A | This Study |
| This compound | RAW 264.7 | Anti-inflammatory | (Experimental) | N/A | This Study |
| 7-chloro-(4-thioalkylquinoline) derivative (Cmpd 81) | HCT-116 | Anti-cancer | 4.76 | >10.5 | [13] |
| 2,8-Bis(trifluoromethyl)quinoline derivative | HL-60 | Anti-cancer | 10.0 | Not Reported | [9] |
| 7-Chloro-4-phenylsulfonyl quinoline (PSOQ) | N/A | Anti-inflammatory | Not Reported | Not Reported | [6] |
| 2-(furan-2-yl)-4-(phenoxy)quinoline derivative (Cmpd 6) | N/A | Anti-inflammatory (TNF-α) | 2.3 | Not Reported | [18] |
¹ Selectivity Index (SI) = GI₅₀ in non-cancerous cells (MRC-5) / GI₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Visualizing the Mechanism: The PI3K/Akt/mTOR Pathway
Many quinoline-based anti-cancer agents function by inhibiting key signaling pathways. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its upregulation is common in many cancers.[10] A compound like this compound could potentially inhibit one or more kinases in this cascade.
Caption: Potential inhibition points of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Conclusion and Future Directions
This guide provides a robust, evidence-based framework for the initial validation of this compound. By systematically executing the outlined protocols, researchers can generate high-quality, reproducible data to confirm its hypothesized anti-cancer and anti-inflammatory activities.
Positive results from these in vitro studies would warrant progression to more advanced investigations, including:
-
In-depth Mechanism of Action (MoA) studies: Utilizing kinase profiling panels, western blotting for key pathway proteins, and gene expression analysis to pinpoint the molecular target(s).
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogues to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound in relevant animal models, such as tumor xenograft models for cancer or carrageenan-induced paw edema for inflammation.
-
ADMET Profiling: Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound to determine its drug-likeness.
The unique combination of a 7-chloroquinoline core with a 2-trifluoromethyl group makes this compound a compelling candidate for drug discovery, and the rigorous validation process detailed herein is the critical first step in unlocking its therapeutic potential.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 6. 7-Chloro-4-phenylsulfonyl quinoline, a new antinociceptive and anti-inflammatory molecule: Structural improvement of a quinoline derivate with pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage [mdpi.com]
- 14. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Target Landscape of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline: A Guide to Putative Cross-Reactivity
Introduction: The Challenge of Undefined Primary Targets
In the landscape of drug discovery and chemical biology, the quinoline scaffold is a well-established "privileged structure," forming the backbone of numerous therapeutic agents. The specific derivative, 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline, presents a compelling case for investigation due to its structural motifs, which are common in bioactive molecules. However, a significant challenge in characterizing this compound is the absence of a publicly defined primary biological target. Without a known primary target, a traditional cross-reactivity analysis is speculative.
This guide, therefore, adopts an investigative approach. We will first explore the known biological targets of structurally analogous quinoline derivatives to construct a "Hypothetical Target Profile" for this compound. Subsequently, we will discuss the potential cross-reactivity of this compound based on these inferred targets. This analysis is grounded in the principle of chemical similarity, where structurally related molecules often exhibit overlapping biological activities. Finally, we will provide detailed experimental protocols for researchers to empirically determine the primary target and selectivity profile of this and other novel compounds.
The Quinoline Scaffold: A Hub for Diverse Biological Activities
The quinoline core is a versatile pharmacophore, with derivatives demonstrating a wide array of biological effects, including anticancer, antimalarial, and antimicrobial activities. The biological activity of these compounds is heavily influenced by the nature and position of their substituents. The 7-chloro substitution is a common feature in many bioactive quinolines, while the 2-(trifluoromethyl) group can significantly impact a molecule's metabolic stability and binding affinity.
Our review of the literature indicates that quinoline derivatives frequently exert their effects by targeting key cellular enzymes, particularly protein kinases and topoisomerases.
Hypothetical Target Profile of this compound
Based on the known targets of structurally related quinoline compounds, we can hypothesize a set of potential primary targets for this compound. These include:
-
Receptor Tyrosine Kinases (RTKs): Many 4-anilinoquinoline and quinazoline derivatives are potent inhibitors of RTKs that are crucial for cancer cell proliferation and survival. Key examples include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4]
-
Non-Receptor Tyrosine Kinases: The quinoline scaffold has also been incorporated into inhibitors of non-receptor tyrosine kinases, such as those in the RAF-MEK-ERK signaling cascade.
-
PI3K/mTOR Pathway: Several quinoline-based molecules have been developed as inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), central regulators of cell growth and metabolism.[5]
-
Topoisomerases: Quinoline derivatives have been identified as inhibitors of topoisomerases, enzymes that are essential for DNA replication and transcription.[6]
The following diagram illustrates the principal signaling pathways potentially modulated by this compound, based on the activities of its structural analogs.
Potential Cross-Reactivity Landscape
Assuming this compound primarily targets one of the aforementioned protein families, we can infer a potential cross-reactivity profile.
Table 1: Hypothetical Primary Targets and Potential Off-Target Cross-Reactivities
| Hypothetical Primary Target Family | Potential Off-Targets (Cross-Reactivity) | Rationale for Cross-Reactivity |
| Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2) | Other members of the RTK family (e.g., PDGFR, FGFR), non-receptor tyrosine kinases (e.g., Src family kinases). | The ATP-binding pocket, the primary target of most kinase inhibitors, is highly conserved across the kinome. |
| PI3K/mTOR Pathway | Other PI3K-related kinases (PIKKs) such as ATM, ATR, and DNA-PK. | These kinases share structural similarities in their catalytic domains with PI3K and mTOR. |
| Topoisomerases | Potential for DNA intercalation or binding to other DNA-associated proteins. | Compounds that interact with the DNA-topoisomerase complex may also have an affinity for DNA itself or other proteins that bind to nucleic acids. |
The following diagram illustrates the potential cross-reactivity network for a hypothetical quinoline-based kinase inhibitor.
Experimental Protocols for Target Identification and Selectivity Profiling
To move from hypothesis to empirical data, a systematic experimental approach is required. The following protocols outline key assays for identifying the primary target(s) of a novel compound and characterizing its selectivity.
Protocol 1: Broad-Spectrum Kinase Inhibition Assay
This protocol describes a common method for screening a compound against a large panel of protein kinases to identify potential targets.
Objective: To determine the inhibitory activity of this compound against a diverse panel of protein kinases.
Materials:
-
This compound
-
Kinase panel (commercially available)
-
ATP
-
Kinase-specific substrates
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)
-
Multi-well plates (384-well format recommended for high-throughput screening)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[7][8][9][10][11]
Objective: To validate the interaction between this compound and a putative target protein in intact cells.
Materials:
-
Cell line expressing the target protein
-
This compound
-
Cell lysis buffer
-
Antibodies against the target protein and a loading control
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Analysis: Analyze the amount of the soluble target protein remaining at each temperature using SDS-PAGE and Western blotting.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Protocol 3: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is widely used to determine the cytotoxic effects of a compound on different cell lines.[12][13][14][15][16]
Objective: To evaluate the cytotoxic effect of this compound on a panel of cancer cell lines.
Materials:
-
Cancer cell lines
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion and Future Directions
While the primary molecular target of this compound remains to be definitively identified, the analysis of its structural analogs provides a strong foundation for hypothesizing its potential biological activities. The quinoline scaffold is a remarkably versatile platform for developing inhibitors of key cellular signaling pathways, particularly those driven by protein kinases.
The true cross-reactivity profile of this compound can only be ascertained through rigorous experimental investigation. The protocols provided in this guide offer a roadmap for such studies, starting with broad screening to identify primary targets and progressing to more nuanced assays to confirm target engagement in a cellular environment. The insights gained from such a systematic evaluation will be invaluable for understanding the therapeutic potential and potential liabilities of this compound and for guiding the future design of more potent and selective quinoline-based therapeutics.
References
- 1. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. clyte.tech [clyte.tech]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparative analysis of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Introduction to 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline
The quinoline core is a prominent feature in a multitude of biologically active compounds. The presence of a chlorine atom at the 7-position and a trifluoromethyl group at the 2-position of the 4-hydroxyquinoline scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, efficient and scalable access to this specific analogue is of high importance. This guide will focus on the most prevalent and practical synthetic approaches: the Conrad-Limpach reaction and the Gould-Jacobs reaction, while also touching upon modern synthetic strategies.
Classical Synthetic Routes: A Head-to-Head Comparison
The synthesis of 4-hydroxyquinolines has traditionally been dominated by two named reactions: the Conrad-Limpach and the Gould-Jacobs reactions. Both methods involve the cyclization of an aniline derivative with a β-dicarbonyl compound or its equivalent.
Method 1: The Conrad-Limpach Reaction
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[1][2][3] For the synthesis of our target molecule, this translates to the reaction between 3-chloroaniline and ethyl 4,4,4-trifluoroacetoacetate.
The reaction proceeds in two key stages:
-
Formation of an Enamine Intermediate: 3-chloroaniline reacts with the keto group of ethyl 4,4,4-trifluoroacetoacetate to form an enamine. This step is typically performed at a lower temperature.
-
Thermal Cyclization: The enamine intermediate undergoes a high-temperature intramolecular cyclization, followed by tautomerization to yield the final 4-hydroxyquinoline product.[4] This step often requires a high-boiling solvent to achieve the necessary temperatures for ring closure.[5]
Plausible Reaction Pathway for the Conrad-Limpach Synthesis
Caption: Conrad-Limpach synthesis of the target quinoline.
Method 2: The Gould-Jacobs Reaction
The Gould-Jacobs reaction provides an alternative route to 4-hydroxyquinolines, starting from an aniline and an alkoxymethylenemalonate ester.[1][6] For our target molecule, this would involve a multi-step process. A key consideration for the Gould-Jacobs pathway is that it typically yields a quinoline with a carboxyl group at the 3-position, which then needs to be removed.
The sequence for synthesizing this compound via a modified Gould-Jacobs approach would likely involve:
-
Condensation: Reaction of 3-chloroaniline with a suitable trifluoromethylated building block.
-
Cyclization: Thermal cyclization of the resulting intermediate.
-
Saponification and Decarboxylation: Removal of the ester and carboxylic acid groups to yield the final product.
While a direct application of the classical Gould-Jacobs reaction with diethyl ethoxymethylenemalonate to produce a 2-trifluoromethylquinoline is not straightforward, a related patent describes the synthesis of 3-carboxy-4-hydroxy-8-trifluoromethyl-quinoline, suggesting the feasibility of this approach with appropriately substituted starting materials.[7]
Conceptual Pathway for a Modified Gould-Jacobs Synthesis
Caption: Modified Gould-Jacobs pathway for the target quinoline.
Comparative Analysis of Synthesis Methods
| Parameter | Conrad-Limpach Reaction | Gould-Jacobs Reaction (Modified) |
| Starting Materials | 3-Chloroaniline, Ethyl 4,4,4-trifluoroacetoacetate | 3-Chloroaniline, Trifluoromethylated malonate derivative |
| Key Steps | Enamine formation, Thermal cyclization | Condensation, Thermal cyclization, Decarboxylation |
| Reaction Conditions | High temperature for cyclization (~250 °C) | High temperature for cyclization and decarboxylation |
| Reported Yields | Generally moderate to good | Can be variable depending on the specific substrate and conditions |
| Advantages | More direct route, fewer synthetic steps. | Well-established for a variety of substituted quinolines. |
| Disadvantages | Requires high temperatures which can lead to side products. The trifluoromethyl group can influence the regioselectivity of the cyclization. | Multi-step process, potentially leading to lower overall yields. Requires a specific trifluoromethylated malonate derivative which may not be readily available. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Conrad-Limpach Reaction
This protocol is based on established procedures for the synthesis of analogous trifluoromethyl-substituted quinolines.
Step 1: Formation of Ethyl 3-(3-chloroanilino)-4,4,4-trifluorocrotonate
-
To a solution of 3-chloroaniline (1.0 eq) in a suitable solvent such as toluene, add ethyl 4,4,4-trifluoroacetoacetate (1.0-1.2 eq).
-
A catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction.
-
The mixture is heated at reflux with a Dean-Stark trap to remove water.
-
The reaction is monitored by TLC until the starting aniline is consumed.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
The crude enamine intermediate is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.[8]
-
The mixture is heated to a high temperature (typically 250-260 °C) and maintained for 1-2 hours.
-
The reaction is monitored for the formation of the product.
-
After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product.
-
The solid is collected by filtration, washed with the non-polar solvent, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Modern Synthetic Alternatives
While the classical methods are robust, modern organic synthesis offers alternative approaches that may provide milder reaction conditions or improved yields. These include:
-
Metal-Catalyzed Cyclizations: Palladium or copper-catalyzed reactions can facilitate the formation of the quinoline ring system under milder conditions.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times for both the condensation and cyclization steps of the classical syntheses.[9]
-
Synthesis from Trifluoromethylated Building Blocks: Various methods have been developed for the synthesis of 2-trifluoromethylquinolines starting from trifluoromethylated alkenes or other pre-functionalized precursors.[10]
These modern approaches often offer advantages in terms of efficiency and substrate scope, and should be considered as viable alternatives to the classical methods, particularly in a drug discovery context where rapid library synthesis is often required.
Conclusion
The synthesis of this compound is most practically achieved via the Conrad-Limpach reaction, which offers a more direct route compared to a modified Gould-Jacobs approach. The key challenges lie in managing the high temperatures required for the cyclization step and controlling the regioselectivity. For researchers requiring this important building block, the provided protocol based on the Conrad-Limpach methodology serves as a solid starting point for optimization. As synthetic methodologies continue to evolve, modern techniques such as microwave-assisted synthesis and metal-catalyzed reactions present promising avenues for improving the efficiency and scalability of the synthesis of this and other valuable fluorinated quinoline derivatives.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. synarchive.com [synarchive.com]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. US3910922A - Novel trifluoromethyl-quinolines - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ablelab.eu [ablelab.eu]
- 10. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Benchmarking 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline: A Comparative Guide for Novel Kinase Inhibitors
Introduction: The Quinoline Scaffold in Kinase Inhibitor Discovery
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, bicyclic aromatic structure provides a versatile framework for designing molecules that can interact with the ATP-binding pocket of protein kinases, a major class of drug targets in oncology.[3][4] The compound 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline belongs to this promising class of molecules. While its specific biological targets are not yet fully elucidated, its structural features—a halogenated quinoline core—suggest a potential role as a kinase inhibitor.[5] Derivatives of 7-chloroquinoline have demonstrated cytotoxic activity against various cancer cell lines, underscoring the need for a systematic evaluation of their inhibitory potential.[6][7][8][9][10]
This guide provides a comprehensive framework for benchmarking this compound against a panel of well-characterized inhibitors targeting two critical oncogenic signaling pathways: STAT3 and PIM1. By presenting detailed experimental protocols, comparative data, and an analysis of the underlying signaling pathways, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to objectively evaluate the potential of this and other novel quinoline-based compounds.
Rationale for Target Selection: Why STAT3 and PIM1?
The decision to benchmark against inhibitors of the STAT3 and PIM1 pathways is based on their significant roles in cancer cell proliferation, survival, and differentiation.[11][12][13]
-
Signal Transducer and Activator of Transcription 3 (STAT3): This transcription factor is often constitutively activated in a wide range of human cancers.[14][15] Aberrant STAT3 signaling promotes tumor growth by upregulating the expression of genes involved in cell cycle progression (e.g., Cyclin D1) and anti-apoptosis (e.g., Mcl-1).[16] Therefore, inhibitors of the STAT3 pathway are of significant therapeutic interest.[17]
-
Proviral Integration site for Moloney murine leukemia virus 1 (PIM1): PIM1 is a serine/threonine kinase that is overexpressed in many hematological malignancies and solid tumors.[13][18] It contributes to oncogenesis by phosphorylating and regulating the activity of numerous proteins involved in cell survival and proliferation, making it an attractive target for cancer therapy.[12][19]
Given the prevalence of quinoline-based compounds as kinase inhibitors, evaluating this compound against these two key kinases provides a robust initial assessment of its potential as an anticancer agent.
Comparative Analysis of Kinase Inhibitors
A critical step in the evaluation of a new drug candidate is to compare its performance against existing, well-characterized compounds.[20][21] For this guide, we have selected the following inhibitors as benchmarks:
-
STAT3 Inhibitors:
-
PIM1 Kinase Inhibitors:
The following table summarizes the key performance data for these benchmark inhibitors, providing a context for the evaluation of this compound.
| Compound | Target(s) | Mechanism of Action | Reported IC50 (Biochemical) | Cellular Potency (GI50) | References |
| Stattic | STAT3 | Inhibits SH2 domain-mediated dimerization | ~5 µM | Varies by cell line | [11] |
| WP1066 | STAT3 | Inhibits STAT3 phosphorylation | ~2-3 µM | Varies by cell line | [11] |
| AZD1208 | PIM1, PIM2, PIM3 | ATP-competitive inhibitor | PIM1: ~0.4 nM | Varies by cell line | [22] |
| SGI-1776 | PIM1, PIM2, PIM3, Flt3 | ATP-competitive inhibitor | PIM1: ~7 nM | Varies by cell line | [22] |
| This compound | TBD | TBD | To be determined | To be determined |
Signaling Pathway Visualization
Understanding the signaling context is crucial for interpreting inhibitor data. The following diagrams illustrate the PIM1 and STAT3 pathways.
Caption: The PIM1 Kinase Signaling Pathway.
Caption: The STAT3 Signaling Pathway.
Experimental Design and Protocols
A multi-faceted approach is essential for a thorough evaluation of a novel inhibitor.[20] This should encompass biochemical assays to determine direct target engagement and potency, as well as cell-based assays to assess on-target effects and overall cytotoxicity.
Caption: Experimental Workflow for Benchmarking.
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity and inhibition.[23]
Principle: This homogenous assay measures the phosphorylation of a biotinylated peptide substrate by the kinase of interest (PIM1 or a relevant STAT3-activating kinase). A terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor (terbium) and acceptor fluorophores into proximity, resulting in a FRET signal. Inhibitors will reduce the rate of phosphorylation, leading to a decrease in the FRET signal.[23]
Materials:
-
Recombinant human PIM1 kinase or JAK2 (as a STAT3-activating kinase)
-
Biotinylated peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Terbium-labeled anti-phospho-antibody
-
Streptavidin-conjugated acceptor (e.g., XL665)
-
Test compounds (this compound and benchmarks) serially diluted in DMSO.
-
384-well low-volume plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare a kinase reaction mixture containing the kinase and its specific biotinylated peptide substrate in assay buffer.
-
Dispense 5 µL of the kinase reaction mixture into the wells of a 384-well plate.
-
Add 50 nL of serially diluted test compounds or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Prepare an ATP solution in assay buffer at a concentration corresponding to the Km for the specific kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of a detection mixture containing the terbium-labeled antibody and streptavidin-acceptor in a quench buffer (e.g., 20 mM EDTA).
-
Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration. Determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Cellular Proliferation Assay (MTT)
This protocol determines the effect of the compounds on the proliferation and viability of cancer cell lines.[24]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[25]
Materials:
-
Human cancer cell lines with known PIM1 or STAT3 pathway activation (e.g., K562 for PIM1, DU145 for STAT3).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds serially diluted in culture medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
The next day, replace the medium with 100 µL of fresh medium containing serial dilutions of the test compounds (including vehicle control).
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.[24]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[25]
-
Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Conclusion and Future Directions
This guide outlines a systematic approach to the initial benchmarking of this compound. By comparing its performance against established inhibitors of the STAT3 and PIM1 pathways, researchers can gain valuable insights into its potency, selectivity, and potential as an anticancer therapeutic. Positive results from these initial assays—demonstrating potent biochemical inhibition and on-target cellular activity—would warrant further investigation, including broader kinase profiling, in vivo efficacy studies in relevant cancer models, and ADME/Tox profiling. The experimental framework provided here serves as a robust starting point for the comprehensive evaluation of this and other novel quinoline-based kinase inhibitors, ultimately contributing to the discovery of next-generation targeted cancer therapies.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [oakwoodchemical.com]
- 6. scielo.br [scielo.br]
- 7. Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are PIM1 inhibitors and how do they work? [synapse.patsnap.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. benthamscience.com [benthamscience.com]
- 16. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 17. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]
- 18. FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scbt.com [scbt.com]
- 20. benchchem.com [benchchem.com]
- 21. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
A Head-to-Head Technical Comparison: The Anticancer Potential of the 7-Chloroquinoline Scaffold Against Standard-of-Care Leukemia Drugs
This guide provides an in-depth, head-to-head comparison of the cytotoxic potential of compounds derived from the 7-chloroquinoline scaffold, using 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline as a key synthetic precursor, against established chemotherapeutic agents for leukemia. This analysis is intended for researchers, scientists, and drug development professionals seeking to evaluate the promise of this chemical class in oncology.
The 7-chloroquinoline framework is recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide range of biological activities, with a significant body of research pointing towards their potential as potent antiproliferative agents.[3][4][5] This guide will focus on the prospective application of this scaffold in the context of leukemia, a cancer of the blood-forming tissues. We will compare its performance with two cornerstone drugs in leukemia treatment: Doxorubicin and Vincristine.
Comparative Analysis of Mechanisms of Action
A crucial differentiator in anticancer drug development is the mechanism by which a compound induces cancer cell death. The 7-chloroquinoline scaffold and the standard-of-care drugs evaluated here operate through distinct pathways.
The 7-Chloroquinoline Scaffold: Induction of Apoptosis and Cell Cycle Arrest
While this compound is a precursor, its derivatives have been shown to exert their anticancer effects primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[3][6][7] Studies on various 7-chloroquinoline derivatives suggest they can trigger the intrinsic apoptotic pathway. This process is often initiated by cellular stress, leading to the inhibition of anti-apoptotic proteins and the activation of pro-apoptotic proteins, which in turn leads to the activation of caspases, the executioners of cell death. Furthermore, these compounds have been observed to halt the progression of the cell cycle, frequently at the G0/G1 phase, preventing cancer cells from replicating their DNA and dividing.[3][6]
Caption: Proposed mechanism of 7-chloroquinoline derivatives.
Standard Drug: Doxorubicin
Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent.[8] Its primary mechanism involves the inhibition of topoisomerase II. By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, it prevents the re-ligation of double-strand breaks, leading to DNA damage and triggering apoptosis. Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contributes to its cytotoxic effects.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. docta.ucm.es [docta.ucm.es]
- 7. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cheapmedicineshop.com [cheapmedicineshop.com]
A Comparative Guide to Validating Analytical Methods for the Quantification of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline
An expert guide by a Senior Application Scientist.
In the landscape of pharmaceutical development, the journey from a novel chemical entity to a regulated therapeutic product is underpinned by rigorous analytical science. The molecule 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline, with its halogenated and trifluoromethylated quinoline core, presents a typical analytical challenge that demands robust and reliable quantification methods.[1] The quality, safety, and efficacy of the final drug product are directly dependent on the accuracy and precision of the data generated during its development.[2]
This guide provides a comprehensive framework for the development and validation of analytical methods for this specific compound. We will compare two workhorse analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and detail the validation process in accordance with the globally recognized International Council for Harmonisation (ICH) guidelines.[3] This document is designed for researchers, analytical scientists, and drug development professionals, offering both the "how" and the "why" behind critical experimental choices.
Part 1: Strategic Method Selection
The first crucial decision is selecting the most appropriate analytical technology. The choice depends on the intended application of the method—be it for analyzing the bulk drug substance, detecting impurities, or quantifying the analyte in a complex biological matrix.[4]
Technique 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the cornerstone of quality control (QC) labs for its robustness, cost-effectiveness, and straightforward operation. Given that quinoline derivatives typically possess strong UV absorbance, this technique is an excellent starting point for purity and potency assays of the drug substance.[5]
-
Expertise & Experience: The key to a successful HPLC method for a compound like this compound lies in achieving good chromatographic separation from potential impurities. A reverse-phase C18 column is often the first choice due to its versatility.[6] However, the aromatic nature of the quinoline ring might suggest that a Phenyl-Hexyl stationary phase could offer alternative selectivity through π-π interactions.[5] The mobile phase would typically consist of an aqueous buffer (like phosphate or acetate) and an organic modifier (acetonitrile or methanol) run in a gradient elution mode to ensure adequate separation of components with varying polarities.[5][7]
Technique 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
When high sensitivity and specificity are paramount, particularly for determining low-level impurities or quantifying the analyte in biological fluids (bioanalysis), LC-MS/MS is the superior choice.[8]
-
Expertise & Experience: The power of LC-MS/MS lies in its ability to selectively monitor a specific mass-to-charge ratio (m/z) of the target analyte and its fragments, effectively filtering out matrix interference.[9] For this compound, electrospray ionization (ESI) in positive mode is a logical starting point, as the quinoline nitrogen is readily protonated. A significant advantage for this molecule is the presence of chlorine, which has a characteristic isotopic pattern (35Cl and 37Cl in an approximate 3:1 ratio). This isotopic signature provides an additional layer of confirmation during analysis.[10] Method development would focus on optimizing cone voltage to maximize the parent ion signal and collision energy to generate stable, high-intensity product ions for Selected Reaction Monitoring (SRM).
Below is a decision-making workflow for selecting the appropriate analytical technique.
Caption: Decision workflow for analytical method selection.
Part 2: The Validation Master Plan: A Framework for Trustworthiness
Analytical method validation is the documented process that proves an analytical method is suitable for its intended purpose.[4][11] Our approach is grounded in the ICH Q2(R1) guideline, which provides a comprehensive framework for validation.[12] The objective is to demonstrate that the analytical procedure is fit for purpose.[13][14]
The validation process involves a series of experiments designed to test the performance characteristics of the method.[15]
Caption: General workflow for analytical method validation.
Part 3: Deep Dive into Validation Parameters & Protocols
Each validation characteristic addresses a different aspect of the method's performance. The protocols described below are designed to be self-validating systems, with built-in checks to ensure the integrity of the results.
Specificity
-
Expertise & Experience (The "Why"): Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[16] For an HPLC-UV method, this is often demonstrated by peak purity analysis using a photodiode array (PDA) detector. For LC-MS/MS, specificity is inherent in the SRM technique, but it's still crucial to demonstrate a lack of interference at the analyte's retention time from blank matrix samples.
-
Experimental Protocol:
-
Prepare a blank sample (diluent or matrix without analyte).
-
Prepare a placebo sample (formulation matrix without the active ingredient, if applicable).
-
Prepare a solution of the this compound reference standard.
-
If available, prepare solutions of known impurities or degradation products.
-
Spike the analyte into the blank/placebo matrix and analyze.
-
Analyze all samples using the developed method.
-
-
Trustworthiness (Acceptance Criteria):
| Parameter | Acceptance Criteria |
| Blank Injection | No significant peaks should be observed at the retention time of the analyte or internal standard. |
| Placebo Injection | No interference with the analyte peak. |
| Peak Purity (HPLC-UV) | Purity angle should be less than the purity threshold for the analyte peak. |
Linearity & Range
-
Expertise & Experience (The "Why"): Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a defined range.[15] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[17]
-
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentration levels, spanning 80% to 120% of the expected working concentration for an assay. For impurity analysis, the range should bracket the expected impurity levels.
-
Inject each concentration level in triplicate.
-
Plot the average response versus concentration and perform a linear regression analysis.
-
-
Trustworthiness (Acceptance Criteria):
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Y-intercept | Should be close to zero. |
| Residuals Plot | Points should be randomly scattered around the x-axis. |
Accuracy
-
Expertise & Experience (The "Why"): Accuracy measures the closeness of the test results to the true value.[16] It is typically determined by recovery studies—spiking a known amount of analyte into a blank matrix and measuring how much is recovered.[15] This parameter confirms that the method is free from systematic error or bias.
-
Experimental Protocol:
-
Prepare samples by spiking the analyte into the matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates at each level.
-
Analyze the samples and calculate the percentage recovery for each replicate.
-
-
Trustworthiness (Acceptance Criteria):
| Concentration Level | Mean Recovery (%) |
| Low, Medium, High | 98.0% to 102.0% for drug substance assay. (Wider ranges may be acceptable for impurities or bioanalysis). |
Precision
-
Expertise & Experience (The "Why"): Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. This demonstrates the method's transferability within a QC environment.
-
-
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicates of a sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst or instrument.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each set of measurements.
-
-
Trustworthiness (Acceptance Criteria):
| Precision Level | Acceptance Criteria (RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Expertise & Experience (The "Why"): These parameters are crucial for impurity analysis and bioanalytical methods.
-
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank sample.
-
The concentration that yields an S/N ratio of approximately 3:1 is typically accepted as the LOD.
-
The concentration that yields an S/N ratio of approximately 10:1 is typically accepted as the LOQ.
-
Confirm the LOQ by analyzing multiple replicates at this concentration and demonstrating acceptable precision and accuracy.
-
-
Trustworthiness (Acceptance Criteria):
| Parameter | Acceptance Criteria |
| LOD (S/N Ratio) | Approximately 3:1 |
| LOQ (S/N Ratio) | Approximately 10:1 |
| Precision at LOQ | RSD ≤ 10% |
Robustness
-
Expertise & Experience (The "Why"): Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[16] This provides an indication of its reliability during normal usage. It is typically evaluated during method development.
-
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase pH ±0.2 units, column temperature ±5°C, mobile phase composition ±2%).
-
Vary these parameters one at a time and analyze a system suitability sample.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
-
-
Trustworthiness (Acceptance Criteria):
| Parameter | Acceptance Criteria |
| System Suitability | All system suitability parameters must pass under all varied conditions. |
Part 4: Comparative Performance Data
To illustrate the comparison, the following tables summarize hypothetical validation data for the quantification of this compound.
Table 1: Comparison of Validation Parameters for HPLC-UV vs. LC-MS/MS
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Senior Scientist Commentary |
| Specificity | Peak Purity Index > 0.999. No interference from placebo. | No co-eluting peaks in blank matrix at the SRM transition. | Both methods are highly specific. LC-MS/MS offers superior specificity in complex biological matrices. |
| Linearity (r²) | 0.9995 | 0.9998 | Both methods show excellent linearity. |
| Range | 1.0 - 150 µg/mL | 0.1 - 100 ng/mL | The LC-MS/MS method is orders of magnitude more sensitive, making it suitable for bioanalysis. |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 102.5% | Both methods demonstrate excellent accuracy within their respective ranges. |
| Precision (RSD) | Repeatability: 0.8%Intermediate: 1.2% | Repeatability: 2.5%Intermediate: 4.1% | The HPLC-UV method shows higher precision, as expected for a high-concentration assay. |
| LOQ | 1.0 µg/mL | 0.1 ng/mL | Clearly demonstrates the sensitivity advantage of LC-MS/MS. |
| Robustness | Passed for variations in pH, temperature, and mobile phase composition. | Passed for variations in column temperature and mobile phase composition. | Both methods are robust for their intended use. |
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS can be successfully validated to provide accurate and reliable data for the quantification of this compound. The choice of method is not a matter of which is "better," but which is "fitter for purpose."
-
For routine quality control, purity assessment, and potency assays of the bulk drug substance , the HPLC-UV method is the recommended choice. Its robustness, lower cost, and high precision make it ideal for the high-throughput environment of a QC laboratory.
-
For the quantification of the analyte in biological matrices (e.g., plasma, urine), for trace-level impurity analysis, or for metabolism studies , the LC-MS/MS method is essential. Its superior sensitivity and specificity are required to overcome the challenges of complex sample matrices and low analyte concentrations.
Ultimately, a well-validated analytical method is a cornerstone of regulatory compliance and ensures that the data supporting a drug's development is irrefutable.[11] By following the principles and protocols outlined in this guide, grounded in the authoritative standards set by the ICH, researchers can develop and validate robust analytical methods with confidence.
References
- 1. This compound [oakwoodchemical.com]
- 2. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. emerypharma.com [emerypharma.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitation and identity confirmation of residues of quinolones in tilapia fillets by LC-ESI-MS-MS QToF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. upm-inc.com [upm-inc.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. biopharminternational.com [biopharminternational.com]
- 15. pharmaerudition.org [pharmaerudition.org]
- 16. propharmagroup.com [propharmagroup.com]
- 17. wjarr.com [wjarr.com]
Safety Operating Guide
Navigating the Disposal of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed protocol for the proper disposal of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline, a halogenated quinoline derivative. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Hazard Profile and Core Safety Principles
This compound is a solid organic compound. While specific toxicity data is limited, its structure as a halogenated aromatic compound necessitates careful handling. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the sink or in regular trash.[2]
The foundational principle for managing this waste stream is segregation. Halogenated organic waste must be kept separate from non-halogenated waste due to differing disposal requirements and costs.[3][4]
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
All handling of this compound, including weighing and transferring to a waste container, should be performed in a certified chemical fume hood to minimize inhalation exposure.[4]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the safe disposal of this compound from the laboratory.
Personnel: This procedure should only be performed by laboratory personnel trained in handling hazardous chemical waste.
Equipment:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated and labeled hazardous waste container for "Halogenated Solid Waste"
-
Waste accumulation log
Procedure:
-
Waste Segregation:
-
Containerization:
-
Carefully transfer the solid this compound waste into the designated "Halogenated Solid Waste" container.
-
Ensure the container is in good condition, compatible with the chemical, and has a secure, leak-proof closure.[6]
-
Do not overfill the container; leave adequate headspace for expansion.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound."[3]
-
Indicate the approximate quantity of the waste.
-
Include the date of accumulation.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7][8]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Ensure the container is stored in secondary containment to prevent the release of material in case of a leak.[9]
-
-
Disposal Request:
Disposal of Contaminated Materials:
Any materials that come into direct contact with this compound, such as gloves, weigh boats, or paper towels, must also be disposed of as "Halogenated Solid Waste."
Decontamination of Glassware:
-
Rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
The initial solvent rinsate is considered hazardous and must be collected in a designated "Halogenated Liquid Waste" container.
-
Subsequent rinses with soap and water can be performed after the initial solvent rinse.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Alert and Evacuate: Alert personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the area.
-
Control and Contain: If it is safe to do so, prevent the spill from spreading by using absorbent pads or other inert materials.
-
Cleanup:
-
For small spills, carefully sweep up the solid material and place it in the "Halogenated Solid Waste" container.
-
Use an inert absorbent material for any remaining residue.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of the size.[2]
Regulatory Framework
The disposal of hazardous waste is regulated by federal and state agencies, such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] These regulations prohibit the disposal of hazardous chemicals in regular trash or down the sewer system.[6] It is imperative to comply with all institutional, local, state, and federal guidelines.
Visual Workflow for Disposal
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. fishersci.com [fishersci.com]
- 6. danielshealth.com [danielshealth.com]
- 7. odu.edu [odu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, halogenated quinoline derivatives are a cornerstone for building complex molecular architectures. 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline (CAS No. 57124-20-6) is one such compound, valued for its utility as a building block.[1][2] However, its trifluoromethyl and chloro- substituents necessitate a rigorous and well-understood safety protocol.
Hazard Profile: An Evidence-Based Assessment
Understanding the "why" behind safety protocols begins with a clear-eyed assessment of the potential hazards. Based on the GHS classifications of potent structural analogs like 7-Chloro-4-hydroxyquinoline and various trifluoromethyl-substituted quinolines, we must assume this compound presents, at a minimum, the following hazards.[4][5][6]
| Hazard Classification | GHS Hazard Statement | Rationale and Implication for Handling |
| Skin Irritation (Category 2) | H315: Causes skin irritation | The combination of a chlorinated aromatic ring and acidic hydroxy group suggests a high likelihood of causing skin irritation upon contact.[4][5][6] This necessitates robust skin protection to prevent dermatitis and potential absorption. |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Particulate matter (dust) or splashes of solutions containing this compound can cause significant, potentially damaging, eye irritation.[4][5][6] This makes non-negotiable the use of sealed eye protection. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | As a fine solid powder, the compound can easily become airborne.[4][6] Inhalation of this dust can irritate the nose, throat, and lungs. All handling of the solid must be done in a controlled environment to prevent aerosolization. |
| Potential Acute Toxicity (Oral) | H301/H302: Toxic or Harmful if swallowed | Several quinoline analogs are classified as toxic or harmful if ingested.[7] While the exact LD50 is unknown, this potential hazard underscores the importance of stringent hygiene measures and preventing hand-to-mouth contamination. |
The Core of Protection: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is the final, critical barrier between the researcher and the chemical.[8] Its effectiveness hinges on selecting the right equipment and, just as importantly, using it correctly. Our strategy is built on a hierarchy of controls, where engineering controls (like fume hoods) are primary, and PPE provides essential personal protection.
Engineering Controls: Your First Line of Defense
All manipulations involving solid this compound or its concentrated solutions must be performed within a certified chemical fume hood.[3] This is a non-negotiable baseline. The fume hood's constant airflow is critical for preventing the inhalation of airborne particulates and vapors.
Personal Protective Equipment (PPE): A Detailed Protocol
The following PPE is mandatory for any procedure involving this compound.
| PPE Category | Specification | Standard | Scientific Rationale & Field Insight |
| Eye Protection | Tightly fitting chemical splash goggles and a full-face shield. | ANSI Z87.1 / EN 166 | Goggles provide a seal against dust and splashes.[9] The face shield adds a critical second layer of protection for the entire face, which is crucial when handling potentially irritating solids that can become airborne.[10] |
| Hand Protection | Double-gloving: Nitrile inner glove, with a chemical-resistant Butyl or Viton® outer glove. | ASTM D6978 / EN 374 | The inner nitrile glove provides dexterity and a backup barrier. The outer butyl rubber glove offers superior resistance to a wide range of aromatic and halogenated compounds.[10][11] Always inspect gloves for tears or pinholes before use. |
| Body Protection | A polyethylene-coated polypropylene lab coat (or equivalent disposable gown) with full-length sleeves and elastic cuffs. | N/A | Standard cotton lab coats are permeable and can absorb chemicals, holding them against the skin. A coated, fluid-resistant gown prevents this direct contact and contamination of personal clothing.[3] |
| Respiratory Protection | NIOSH-approved N95 respirator (or P3 for EU). | NIOSH 42 CFR 84 / EN 149 | When handling the solid powder (e.g., weighing), an N95 respirator is mandatory, even within a fume hood, to prevent inhalation of fine particulates.[9] For large spills or inadequate ventilation, a full-face respirator with organic vapor/acid gas cartridges would be required. |
| Foot Protection | Closed-toe, chemical-resistant safety footwear. | ASTM F2413 / EN ISO 20345 | Protects feet from spills and dropped items. The material should be non-porous to prevent absorption of chemicals.[12] |
Operational Plan: From Preparation to Disposal
A safe workflow is a deliberate, practiced sequence of actions. The following diagram and procedural steps outline the mandatory workflow for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year.
-
Assemble all required PPE as specified in the table above.
-
Don PPE in the following order: gown, N95 respirator, goggles, face shield, and finally, two pairs of gloves. This sequence ensures that the most contaminated items (gloves) can be removed without touching your face.
-
Ensure a spill kit and designated, labeled waste containers (one for solid waste, one for halogenated liquid waste) are readily accessible.
-
-
Handling (Inside Fume Hood):
-
When weighing the solid compound, handle it gently to minimize dust formation. Keep the sash of the fume hood as low as is practical.
-
When dissolving, add the solid to the solvent slowly. Avoid splashing.
-
Cap all containers when not actively in use to prevent vapor release.
-
-
Spill Management:
-
Small Spill (Solid): Gently cover with an absorbent material from the spill kit. Do not dry sweep. Carefully scoop the material into the solid hazardous waste container.
-
Small Spill (Liquid): Absorb with spill pads or other inert absorbent material. Place in the halogenated liquid waste container.
-
Large Spill: Evacuate the immediate area. Alert laboratory safety personnel immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical component of laboratory safety and environmental stewardship.
-
Waste Classification: All waste containing this compound, whether solid or liquid, is classified as hazardous waste.[5][13]
-
Segregation:
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and any unreacted solid compound must be placed in a clearly labeled, sealed container for "Solid Hazardous Waste."
-
Liquid Waste: All solutions containing the compound and any solvent used for rinsing glassware must be collected in a container labeled "Halogenated Organic Liquid Waste." Never mix with non-halogenated waste streams.
-
-
Disposal Procedure:
-
All waste containers must be kept closed when not in use.
-
Store waste in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal through a licensed professional waste disposal service.[13] Do not pour any amount down the drain.[14]
-
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring their personal safety while advancing their critical work. This protocol is designed to be a self-validating system, where understanding the reason for each step reinforces its correct execution.
References
- 1. This compound [oakwoodchemical.com]
- 2. staigent.com [staigent.com]
- 3. benchchem.com [benchchem.com]
- 4. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. fishersci.com [fishersci.com]
- 10. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 11. Understanding Solvents and PPE for Chemical Safety — MSC Industrial Supply [mscdirect.com]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. capotchem.cn [capotchem.cn]
- 14. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
